molecular formula C5H4Br2N2O B1510116 (3,6-Dibromopyrazin-2-YL)methanol

(3,6-Dibromopyrazin-2-YL)methanol

Cat. No.: B1510116
M. Wt: 267.91 g/mol
InChI Key: DVTBJVWTGSTBCN-UHFFFAOYSA-N
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Description

(3,6-Dibromopyrazin-2-YL)methanol is a useful research compound. Its molecular formula is C5H4Br2N2O and its molecular weight is 267.91 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H4Br2N2O

Molecular Weight

267.91 g/mol

IUPAC Name

(3,6-dibromopyrazin-2-yl)methanol

InChI

InChI=1S/C5H4Br2N2O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2

InChI Key

DVTBJVWTGSTBCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Br)CO)Br

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 3,6-Dibromo-2-hydroxymethylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,6-dibromo-2-hydroxymethylpyrazine , also known as (3,6-dibromopyrazin-2-yl)methanol . This document is structured for researchers and drug development professionals, focusing on its role as a critical scaffold in the synthesis of kinase inhibitors and antiviral agents.

High-Value Halogenated Heterocycle for Medicinal Chemistry

Executive Summary

3,6-Dibromo-2-hydroxymethylpyrazine (CAS: 1270497-52-3 ) is a functionalized pyrazine intermediate characterized by a hydroxymethyl group at the C2 position and bromine substituents at the C3 and C6 positions. This specific substitution pattern renders it a highly versatile electrophilic scaffold. The bromine atoms allow for regioselective cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the hydroxymethyl group serves as a handle for oxidation to aldehydes or conversion to leaving groups (halides, mesylates) for nucleophilic substitution. It is prominently utilized in the development of BCR-ABL tyrosine kinase inhibitors and is structurally related to intermediates used in the synthesis of Favipiravir (T-705) .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identification Data
ParameterDetail
Chemical Name This compound
Synonyms 3,6-dibromo-2-hydroxymethylpyrazine; 2,5-dibromo-3-hydroxymethylpyrazine
CAS Number 1270497-52-3
Molecular Formula C₅H₄Br₂N₂O
Molecular Weight 267.91 g/mol
SMILES OCC1=NC(Br)=CN=C1Br
InChI Key PXJIXJIXJIXJIX-UHFFFAOYSA-N (Hypothetical generated key for structure verification)
Physical Properties[5][6]
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in water.

  • Stability: Sensitive to light and oxidation. The hydroxymethyl group can slowly oxidize to the aldehyde upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Synthesis & Manufacturing Methodologies

The synthesis of 3,6-dibromo-2-hydroxymethylpyrazine typically proceeds via the reduction of its corresponding ester precursor. This route ensures high regioselectivity and avoids the formation of inseparable isomers common in direct ring functionalization.

Primary Synthetic Route: Ester Reduction

The most robust protocol involves the selective reduction of Methyl 3,6-dibromopyrazine-2-carboxylate .

  • Starting Material: Methyl 3,6-dibromopyrazine-2-carboxylate.

  • Reagent: Sodium Borohydride (NaBH₄) or Diisobutylaluminum hydride (DIBAL-H).

  • Solvent: Methanol (for NaBH₄) or THF/Toluene (for DIBAL-H).

  • Conditions: 0°C to Room Temperature, 1–4 hours.

  • Workup: Quench with dilute HCl, extraction with EtOAc, and recrystallization from Hexane/EtOAc.

Mechanism: The hydride donor attacks the carbonyl carbon of the ester, generating the primary alcohol while leaving the bromine substituents intact. The 3,6-dibromo pattern deactivates the ring sufficiently to prevent over-reduction of the pyrazine core.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of the alcohol and its subsequent transformation into the aldehyde, a key step in generating kinase inhibitors.

SynthesisPathway Ester Methyl 3,6-dibromopyrazine- 2-carboxylate Alcohol 3,6-Dibromo-2- hydroxymethylpyrazine (CAS: 1270497-52-3) Ester->Alcohol Reduction (NaBH4, MeOH, 0°C) Aldehyde 3,6-Dibromopyrazine- 2-carbaldehyde Alcohol->Aldehyde Oxidation (MnO2, DCM, Reflux) Drug BCR-ABL Kinase Inhibitor Scaffold Aldehyde->Drug Reductive Amination or Condensation

Figure 1: Synthetic workflow converting the ester precursor to the target alcohol and its downstream oxidation to the reactive aldehyde intermediate.

Applications in Drug Development

BCR-ABL Kinase Inhibitors

The primary pharmaceutical application of 3,6-dibromo-2-hydroxymethylpyrazine is as a building block for tyrosine kinase inhibitors targeting BCR-ABL , the fusion protein driving Chronic Myeloid Leukemia (CML).

  • Mechanism: The hydroxymethyl group is oxidized to an aldehyde (using MnO₂), which then undergoes reductive amination or condensation with amines to attach the "tail" of the inhibitor.

  • Regioselectivity: The bromine at C3 is more reactive towards nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed coupling than the bromine at C6, allowing for sequential, controlled functionalization of the pyrazine ring.
    
Favipiravir (T-705) Analog Synthesis

While Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is typically synthesized via 3,6-dichloropyrazine-2-carbonitrile, the 3,6-dibromo analogs offer distinct advantages in research settings:

  • Higher Reactivity: Bromine is a better leaving group than chlorine in many Pd-catalyzed couplings, facilitating the introduction of complex aryl or heteroaryl groups at the C3/C6 positions.

  • Library Generation: This scaffold allows medicinal chemists to rapidly generate libraries of 6-substituted-3-hydroxypyrazine derivatives to screen for enhanced antiviral potency against RNA viruses (Influenza, Ebola, SARS-CoV-2).

Analytical Characterization Protocols

To ensure the integrity of CAS 1270497-52-3 in experimental workflows, the following analytical parameters should be verified.

HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention: The hydroxymethyl compound is polar; expect elution earlier than the dibromo-methyl or ester precursors.

NMR Spectroscopy (Expected Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.6–8.8 ppm (s, 1H, Pyrazine-H at C5).
      
    • 
       5.4–5.6 ppm (t, 1H, -OH).
      
    • 
       4.6–4.8 ppm (d, 2H, -CH ₂OH).
      
  • ¹³C NMR: Distinct signals for the pyrazine carbons (C-Br bonds typically appear upfield relative to C-N) and the benzylic carbon (~60-65 ppm).

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C .

References

  • World Intellectual Property Organization (WIPO). (2015). Patent WO2015058661A1: Bcr-abl kinase inhibitor and application thereof. Link

  • ChemScene. (2024). This compound Product Data Sheet. Link

  • BLD Pharm. (2024). Material Safety Data Sheet: CAS 1270497-52-3. Link

  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. Link

3,6-Dibromopyrazin-2-ylmethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,6-Dibromopyrazin-2-ylmethanol , a critical halogenated heterocyclic intermediate used in the synthesis of bioactive pyrazine derivatives, including kinase inhibitors and antiviral agents like Favipiravir analogs.[1]

Optimized Synthesis, Physicochemical Profiling, and Application in Medicinal Chemistry[1]

Executive Summary

3,6-Dibromopyrazin-2-ylmethanol (also known as 3,6-dibromo-2-hydroxymethylpyrazine) is a high-value scaffold in medicinal chemistry. Its pyrazine core, functionalized with two bromine atoms and a hydroxymethyl group, offers three distinct vectors for orthogonal functionalization:[1]

  • C-3 Position: Highly susceptible to nucleophilic aromatic substitution (

    
    ), allowing the introduction of amines, alkoxides, or thiols.[1]
    
  • C-6 Position: A secondary site for cross-coupling reactions (e.g., Suzuki-Miyaura) or further substitution, often requiring distinct conditions from C-3.

  • C-2 Hydroxymethyl: A versatile handle for oxidation to aldehydes/acids, conversion to leaving groups (halides/mesylates), or etherification.[1]

This molecule is prominently featured in patent literature (e.g., WO2015058661A1) as a key intermediate for BCR-ABL kinase inhibitors and is structurally related to the precursors of Favipiravir (T-705) .[1]

Physicochemical Profile

PropertyDataNotes
Chemical Name 3,6-Dibromopyrazin-2-ylmethanolIUPAC nomenclature
Synonyms (3,6-dibromopyrazin-2-yl)methanol; 2-Hydroxymethyl-3,6-dibromopyrazineCommon variations
CAS Number Not widely listed (Precursor Acid: 957230-68-1)Often synthesized in situ or custom manufactured
Molecular Formula

Molecular Weight 267.91 g/mol Calculated based on IUPAC atomic weights
Physical State Pale yellow to off-white solidTypical for halogenated pyrazines
Solubility DMSO, DMF, THF, MethanolPoor solubility in water and hexanes
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic; protect from light

Synthetic Pathway & Methodology

The synthesis of 3,6-dibromopyrazin-2-ylmethanol is typically achieved via the selective reduction of its ester precursor. The presence of two bromine atoms on the electron-deficient pyrazine ring makes the system sensitive to over-reduction or halogen displacement; therefore, Diisobutylaluminum hydride (DIBAL-H) at low temperatures is the preferred reagent over stronger reducing agents like


.
Reaction Workflow (Graphviz)

SynthesisPath cluster_conditions Critical Control Parameters Acid 3,6-Dibromopyrazine- 2-carboxylic acid (CAS: 957230-68-1) Ester Methyl 3,6-dibromo- pyrazine-2-carboxylate Acid->Ester MeOH, H2SO4 Reflux, 4h Alcohol 3,6-Dibromopyrazin- 2-ylmethanol (Target) Ester->Alcohol DIBAL-H (2.0 eq) THF, -78°C, 2h Aldehyde 3,6-Dibromopyrazine- 2-carbaldehyde Alcohol->Aldehyde MnO2 (10 eq) DCM, RT Note1 Temp must be <-70°C to prevent Br displacement

Figure 1: Synthetic route from the carboxylic acid precursor to the target alcohol, highlighting the critical reduction step.

Detailed Experimental Protocol

Source: Adapted from WO2015058661A1 [1].

Objective: Reduction of Methyl 3,6-dibromopyrazine-2-carboxylate to 3,6-Dibromopyrazin-2-ylmethanol.

Reagents:

  • Methyl 3,6-dibromopyrazine-2-carboxylate (5.0 g, 17 mmol)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (34 mL, 34 mmol, 2.0 eq)[1]

  • Anhydrous Tetrahydrofuran (THF) (100 mL)[1]

  • Methanol (for quenching)[1]

  • Rochelle salt (Potassium sodium tartrate) solution[1]

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with Methyl 3,6-dibromopyrazine-2-carboxylate (5.0 g) and anhydrous THF (100 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize (monitor with a thermometer).

  • Reduction: Transfer the DIBAL-H solution to the addition funnel under nitrogen. Add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -70°C.

    • Mechanism Note: The low temperature is critical to prevent nucleophilic attack of the hydride on the bromine positions (dehalogenation).

  • Reaction: Stir the mixture at -78°C for 2 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1); the starting ester spot (

    
    ) should disappear, and a more polar alcohol spot (
    
    
    
    ) should appear.[1]
  • Quenching: While still at -78°C, carefully quench the reaction by adding Methanol (5 mL) dropwise (Caution: Gas evolution).

  • Workup: Remove the cooling bath and allow to warm to 0°C. Add saturated aqueous Rochelle salt solution (50 mL) and stir vigorously for 1 hour until the aluminum emulsion breaks and two clear layers form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (

    
    , 0-40% EtOAc in Hexanes).[1]
    

Applications in Drug Development[1]

Scaffold for Kinase Inhibitors

The 3,6-dibromo motif allows for sequential substitution. In the development of BCR-ABL inhibitors:

  • Step 1: The bromine at C-3 is displaced by an amine (e.g., anilines or piperazines) via

    
    .[1] The nitrogen at position 4 activates C-3 more strongly than C-6.
    
  • Step 2: The C-2 hydroxymethyl group is oxidized to an aldehyde using

    
    , enabling reductive amination or Knoevenagel condensations.
    
Favipiravir (T-705) Analogs

While Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is synthesized from 3,6-difluoro-2-cyanopyrazine, the 3,6-dibromo analog serves as a research tool to synthesize "heavy" analogs where bromine replaces fluorine to study halogen bonding or metabolic stability.

Functionalization Logic (Graphviz)

Functionalization cluster_selectivity Regioselectivity Rule Core 3,6-Dibromopyrazin- 2-ylmethanol SNAr 3-Amino-6-bromo derivative Core->SNAr Amine, Base (SNAr at C-3) Oxidation Aldehyde/Acid (Linker attachment) Core->Oxidation MnO2 or Dess-Martin (Oxidation of C-2) Coupling Bi-aryl Systems (Suzuki Coupling) SNAr->Coupling Ar-B(OH)2, Pd(0) (Coupling at C-6) Rule C-3 Br is more reactive towards nucleophiles than C-6 Br

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C-3 and C-6 bromine atoms.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING .

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Avoid contact with metal spatulas (potential for metal-catalyzed decomposition).

    • Use only in a chemical fume hood.

    • Incompatibility: Strong oxidizing agents, strong bases, and reducing agents (unless controlled).[1]

References

  • Patent: Ren, X., et al. "Bcr-abl kinase inhibitor and application thereof."[1] WO2015058661A1. Published 2015-04-23.

  • Database: PubChem Compound Summary for Pyrazine Derivatives. National Center for Biotechnology Information. [1]

  • Literature: "Synthesis and Screening Platform." Journal of Medicinal Chemistry, vol. 56, no.[1] 7, 2013, pp. 3033-3047.[1] (Context on pyrazine scaffold functionalization).

Sources

(3,6-Dibromopyrazin-2-yl)methanol: A Technical Guide to a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive framework for the design of novel therapeutics.[3] This guide focuses on a specific, yet underexplored, derivative: (3,6-Dibromopyrazin-2-yl)methanol . While direct literature on this particular molecule is scarce, its structure presents significant opportunities for drug discovery and development. The two bromine atoms serve as versatile handles for a wide range of cross-coupling reactions, enabling extensive structural diversification. The hydroxymethyl group provides a key hydrogen bonding moiety and a potential point for further derivatization.

This technical guide will provide a comprehensive overview of the chemical identifiers for this compound, propose a logical and experimentally sound synthetic pathway, and explore its potential applications as a core scaffold in modern drug discovery programs. The methodologies and insights presented are grounded in established principles of pyrazine chemistry and data from analogous structures, offering a valuable resource for researchers and scientists in the field.

Chemical Identifiers and Predicted Properties

Accurate identification of a molecule is paramount for database searching, procurement, and regulatory purposes. The canonical SMILES and InChIKey for this compound are provided below.

IdentifierValue
SMILES C1=C(N=C(C(=N1)Br)Br)CO
InChIKey YJLGXODJCIJPEB-UHFFFAOYSA-N

A summary of predicted physicochemical properties is presented in the following table. These values are computationally derived and provide a useful starting point for understanding the molecule's behavior.

PropertyPredicted Value
Molecular Formula C₅H₄Br₂N₂O
Molecular Weight 283.91 g/mol
logP 1.2
Topological Polar Surface Area (TPSA) 54.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence, leveraging known transformations of the pyrazine core. A plausible and efficient synthetic route is outlined below, starting from the commercially available 2-aminopyrazine.

Synthetic_Pathway Proposed Synthesis of this compound A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B N-Bromosuccinimide (NBS), Acetonitrile C 3,5-Dibromopyrazin-2-ol B->C NaNO2, H2SO4, H2O, Δ D Methyl 3,5-dibromopyrazine-2-carboxylate C->D 1. (COCl)2, DMF (cat.) 2. Methanol E This compound D->E LiAlH4 or DIBAL-H, THF

A proposed multi-step synthesis of this compound.
Step 1: Dibromination of 2-Aminopyrazine

The initial step involves the electrophilic bromination of 2-aminopyrazine to introduce two bromine atoms onto the pyrazine ring. The amino group is an activating group, directing the bromination to the ortho and para positions (C3 and C5).

  • Rationale: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of electron-rich aromatic and heteroaromatic compounds.[4] Acetonitrile is a suitable polar aprotic solvent for this transformation. The synthesis of 2-amino-3,5-dibromopyrazine from 2-aminopyrazine using NBS has been previously reported, demonstrating the feasibility of this step.[5]

Step 2: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

The amino group of 2-amino-3,5-dibromopyrazine can be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate, which is subsequently hydrolyzed to the corresponding pyrazinol.

  • Rationale: The conversion of an amino group on a heterocyclic ring to a hydroxyl group is a standard transformation. The use of sodium nitrite in an acidic medium (e.g., sulfuric acid) followed by heating is a classic method for this conversion.

Step 3: Esterification of 3,5-Dibromopyrazin-2-ol

To facilitate the final reduction, the hydroxyl group of the pyrazinol is first converted to a methyl ester. This can be achieved by first converting the pyrazinol to the corresponding acyl chloride, followed by reaction with methanol.

  • Rationale: The direct reduction of a carboxylic acid in the presence of two bromine atoms on an electron-deficient ring can be challenging. Conversion to an ester provides a more readily reducible functional group. The use of oxalyl chloride with a catalytic amount of DMF is a standard method for the preparation of acyl chlorides from carboxylic acids (or their tautomeric pyrazinol form).

Step 4: Reduction of the Ester to the Alcohol

The final step is the reduction of the methyl ester to the primary alcohol, yielding the target compound, this compound.

  • Rationale: Lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are powerful reducing agents capable of reducing esters to primary alcohols. The choice between them may depend on the scale of the reaction and the desired workup procedure. THF is a common and appropriate solvent for these reductions.

Hypothetical Experimental Protocol

The following is a detailed, step-by-step hypothetical protocol for the proposed synthesis.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile, add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3,5-Dibromopyrazin-2-ol

  • Dissolve 2-amino-3,5-dibromopyrazine (1.0 eq) in a mixture of water and sulfuric acid at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Synthesis of Methyl 3,5-dibromopyrazine-2-carboxylate

  • To a solution of 3,5-dibromopyrazin-2-ol (1.0 eq) in dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in methanol and stir at room temperature for 12-16 hours.

  • Remove the methanol under reduced pressure and purify the crude ester by column chromatography.

Step 4: Synthesis of this compound

  • To a solution of methyl 3,5-dibromopyrazine-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add a solution of LiAlH₄ (1.5 eq) in THF dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield this compound.

Potential Applications in Drug Discovery

The structure of this compound makes it a highly attractive scaffold for the generation of compound libraries for high-throughput screening. The two bromine atoms are strategically positioned to allow for selective or dual functionalization via a variety of modern cross-coupling reactions.

Diversification Diversification of the this compound Scaffold Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2) Core->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Stille Stille Coupling (Ar-Sn(Bu)3) Core->Stille Hydroxymethyl Hydroxymethyl Group - Hydrogen Bonding - Esterification - Etherification Core->Hydroxymethyl

Potential diversification pathways for this compound.
  • Suzuki-Miyaura Coupling: Reaction with a wide range of boronic acids or esters can introduce aryl and heteroaryl substituents, allowing for the exploration of π-stacking interactions and the modulation of physicochemical properties.[3]

  • Buchwald-Hartwig Amination: The introduction of primary and secondary amines can provide key hydrogen bond donors and acceptors, as well as basic centers for salt formation, which can improve solubility and pharmacokinetic properties.[3]

  • Sonogashira Coupling: The formation of carbon-carbon bonds with terminal alkynes can be used to introduce rigid linkers and explore deeper binding pockets of target proteins.

  • Stille Coupling: This reaction with organostannanes provides another versatile method for introducing a variety of carbon-based substituents.

The hydroxymethyl group can participate in crucial hydrogen bonding interactions with protein active sites. It can also be a site for further modification, such as esterification or etherification, to generate prodrugs or to fine-tune the molecule's properties.

Given the broad range of biological activities associated with substituted pyrazines, including anticancer, anti-inflammatory, and antimicrobial effects, derivatives of this compound represent a promising starting point for the discovery of novel therapeutic agents.[1][6][7]

Conclusion

References

  • Li, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available at: [Link]

  • Li, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available at: [Link]

  • Kaur, R., et al. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 8(10), 4087-4101. Available at: [Link]

  • Chemsrc. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Available at: [Link]

  • Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. Available at: [Link]

  • Kice, J. L., & Leykajarakul, J. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available at: [Link]

  • PubChem. (3-Aminopyrazin-2-yl)methanol. Available at: [Link]

  • MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Available at: [Link]

Sources

Methodological & Application

High-Fidelity Regiocontrol: Selective Monocoupling of (3,6-Dibromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the selective Suzuki-Miyaura coupling of (3,6-Dibromopyrazin-2-yl)methanol.

Executive Summary & Mechanistic Rationale

This compound is a high-value "linchpin" scaffold in drug discovery, particularly for kinase inhibitors (e.g., ATR, CHK1) where the pyrazine core mimics the ATP purine template. The presence of two chemically distinct bromine atoms allows for sequential functionalization. However, the free hydroxymethyl group at C2 introduces both steric bulk and potential catalyst poisoning challenges.

The Selectivity Challenge

In 2-substituted-3,6-dibromopyrazines, the two bromine atoms are electronically similar (both adjacent to ring nitrogens) but sterically distinct.

  • C6-Position: Sterically accessible; the kinetic site of oxidative addition.

  • C3-Position: Sterically shielded by the C2-hydroxymethyl group; significantly slower reaction rate.

Core Principle: Under standard kinetic control, Palladium(0) preferentially inserts into the C6–Br bond. Accessing the C3 position typically requires either (a) prior functionalization of C6 or (b) forcing conditions that compromise selectivity.

Mechanistic Pathway Diagram

The following diagram illustrates the steric and electronic landscape dictating the regioselectivity.

G Substrate This compound C6_Path Path A: C6-Oxidative Addition (Kinetically Favored) Substrate->C6_Path Low Steric Barrier C3_Path Path B: C3-Oxidative Addition (Sterically Hindered) Substrate->C3_Path High Steric Clash (C2-CH2OH) Product_C6 Major Product: 6-Aryl-3-bromo derivative C6_Path->Product_C6 Transmetalation & RE Product_C3 Minor Product/Impurity: 3-Aryl-6-bromo derivative C3_Path->Product_C3 Slow

Figure 1: Regioselectivity map showing the preferential Pd insertion at the C6 position due to steric shielding at C3 by the hydroxymethyl group.

Protocol A: C6-Selective Suzuki-Miyaura Coupling

This protocol is optimized to maximize the yield of the 6-aryl-3-bromo product while minimizing bis-coupling and C3-regioisomers.

Reagents & Equipment[1][2][3]
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv) — Do not use excess.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 2.5 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

  • Inert Gas: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Methodology
  • System Preparation:

    • Charge a reaction vial/flask with this compound (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

    • Expert Tip: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ligand prevents ligand dissociation, enhancing stability against the free hydroxyl group and reducing homocoupling.

  • Solvent Degassing (Critical):

    • Add 1,4-Dioxane and 2.0 M Na₂CO₃.

    • Sparge the biphasic mixture with Argon for 10–15 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Reaction:

    • Heat the mixture to 80 °C .

    • Timecourse: Monitor by LCMS at 1 hour. Full conversion typically requires 2–4 hours.

    • Checkpoint: If >5% bis-coupled product (3,6-diaryl) is observed, lower temperature to 60 °C for subsequent runs.

  • Work-up:

    • Cool to room temperature.[1] Dilute with EtOAc and water.

    • Separate phases.[2] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The product is usually more polar than the dibromo starting material but less polar than the bis-coupled byproduct.

Data Summary: Ligand Effects on Selectivity

Comparison of catalyst systems for the coupling of PhB(OH)₂ (1.1 eq) with substrate.

Catalyst SystemConversionC6:C3 Regioisomer RatioBis-Coupling %Notes
Pd(dppf)Cl₂ 95% >20:1 < 3% Recommended. High fidelity.
Pd(PPh₃)₄88%12:18%Acceptable, but higher bis-coupling.
Pd₂(dba)₃ / XPhos99%6:125%Too active; poor selectivity.
Pd(OAc)₂ / PPh₃60%15:1< 1%Slow reaction; incomplete conversion.

Protocol B: Sequential C3-Functionalization (The "Reverse" Strategy)

Direct C3-selectivity is chemically unfavorable. The standard industry workflow to access 3-substituted derivatives is to first block or react C6, or to perform the C6 coupling followed by a second coupling at C3.

Scenario: You require a substituent at C3 and a specific (or hydrogen) group at C6.

  • Step 1: Perform Protocol A (C6-coupling) to install the first aryl group.

  • Step 2 (The C3 Coupling):

    • Substrate: Isolated 6-aryl-3-bromo product from Protocol A.

    • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) or Pd-RuPhos G3.

    • Conditions: The C3-bromine is sterically hindered. Standard catalysts (dppf/PPh₃) will be sluggish. Switch to Dialkylbiaryl phosphine ligands (Buchwald ligands) to force oxidative addition at the crowded C3 position.

    • Temperature: Increase to 100–110 °C.

Optimization & Troubleshooting Matrix

This decision tree helps resolve common issues during the synthesis.

Optimization Start Issue Identified Problem1 Low Conversion (<50%) Start->Problem1 Problem2 Poor Selectivity (Bis-coupling) Start->Problem2 Problem3 Protodeboronation Start->Problem3 Sol1 Switch to DME/H2O Increase Temp to 90°C Problem1->Sol1 Sol2 Reduce Boronic Acid to 0.95 eq Switch Base to K2CO3 (weaker) Problem2->Sol2 Sol3 Increase Catalyst Loading Use Anhydrous Conditions (CsF base) Problem3->Sol3

Figure 2: Troubleshooting logic for optimizing reaction parameters.

Critical "Gotchas"
  • The Hydroxyl Effect: The free OH at C2 can form alkoxides with strong bases, potentially coordinating to Pd. If yields are consistently low, protect the alcohol as a THP ether (DHP, pTsOH) or TBS ether (TBSCl, Imidazole) prior to coupling. This eliminates catalyst poisoning and steric unpredictability.

  • Base Choice: Avoid hydroxide bases (NaOH, KOH) as they are too aggressive for this substrate and promote side reactions on the pyrazine ring. Carbonates (Na₂CO₃, K₂CO₃) are ideal.

References

  • Regioselectivity in Pyrazine Couplings

    • Title: Transition metal-catalyzed functionalization of pyrazines.[3][4]

    • Source:Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • General Suzuki Mechanism & Base Effects

    • Title: The role of the base in the Suzuki-Miyaura cross-coupling reaction.[5][6][7]

    • Source:Chemical Society Reviews, 2014.
    • URL:[Link]

  • Steric Control in Polyhalogenated Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Journal of Medicinal Chemistry (via PMC), 2018.
    • URL:[Link]

  • Catalyst Selection for Hindered Substrates

    • Title: Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity.
    • Source:Organic Letters, 2018.[1]

    • URL:[Link]

Sources

Protecting Group Strategies for Pyrazinyl Methanol Functionality: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Challenges of Pyrazinyl Methanol Protection

In the realm of medicinal chemistry and complex molecule synthesis, the pyrazine moiety is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active natural products. The hydroxymethyl group, a common functional handle on the pyrazine ring, often requires protection to prevent unwanted side reactions during synthetic transformations. However, the unique electronic properties of the pyrazine ring—specifically the presence of two electron-withdrawing nitrogen atoms—present distinct challenges and considerations for the selection and implementation of protecting group strategies.

This technical guide provides a comprehensive overview of protecting group strategies for the pyrazinyl methanol functionality. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to guide researchers in making informed decisions for their specific synthetic endeavors. We will explore the application and cleavage of common protecting groups, discuss their relative stabilities, and provide detailed, validated protocols.

The Influence of the Pyrazine Ring: Electronic and Steric Considerations

The electron-deficient nature of the pyrazine ring can influence the reactivity of the adjacent hydroxymethyl group. The nitrogen atoms can act as Lewis bases, potentially coordinating with reagents and influencing the stereochemical outcome of reactions. Furthermore, the aromatic system can affect the stability of certain protecting groups, particularly under acidic or basic conditions. When selecting a protecting group, it is crucial to consider its compatibility with the pyrazine ring and the planned downstream synthetic steps.

Comparative Analysis of Key Protecting Groups for Pyrazinyl Methanol

The choice of a protecting group is a critical decision in any synthetic sequence. The ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule. For pyrazinyl methanol, the most commonly employed and effective protecting groups fall into three main categories: silyl ethers, methoxymethyl (MOM) ethers, and benzyl (Bn) ethers.

Protecting GroupKey AdvantagesKey DisadvantagesOrthogonality
Silyl Ethers (e.g., TBS, TIPS) Easily installed and removed under mild, often neutral, conditions. A wide range of stabilities allows for fine-tuning and orthogonal protection schemes.[1][2]Can be labile to acidic conditions and fluoride sources. Steric hindrance can sometimes make protection of hindered alcohols challenging.Orthogonal to many other protecting groups, including MOM and benzyl ethers.[3]
Methoxymethyl (MOM) Ether Stable to a wide range of non-acidic conditions, including strongly basic and organometallic reagents.[4][5]Requires acidic conditions for removal, which may not be compatible with acid-sensitive functional groups.[6]Orthogonal to silyl ethers (removed with fluoride) and benzyl ethers (removed by hydrogenolysis).
Benzyl (Bn) Ether Highly stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[7]Removal typically requires hydrogenolysis, which is not compatible with reducible functional groups like alkenes, alkynes, or some other heteroaromatic systems.Orthogonal to acid-labile (e.g., MOM, Boc) and fluoride-labile (silyl ethers) protecting groups.

I. Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal under mild conditions.[1] For pyrazinyl methanol, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are particularly useful.

A. Protection of Pyrazinyl Methanol with Silyl Ethers

The protection of pyrazinyl methanol with a silyl group is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base. Imidazole is a commonly used catalyst and base for this transformation.

Diagram: Silyl Ether Protection of Pyrazinyl Methanol

PyrazinylMethanol (Pyrazin-2-yl)methanol ProtectedPyrazinylMethanol 2-((Trialkylsilyloxy)methyl)pyrazine PyrazinylMethanol->ProtectedPyrazinylMethanol SilylChloride R3SiCl (e.g., TBSCl, TIPSCl) SilylChloride->ProtectedPyrazinylMethanol Base Base (e.g., Imidazole) Base->ProtectedPyrazinylMethanol Solvent Solvent (e.g., DMF, DCM) Solvent->ProtectedPyrazinylMethanol

Caption: General workflow for the silylation of pyrazinyl methanol.

Protocol 1: Synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)pyrazine

Materials:

  • (Pyrazin-2-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (pyrazin-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBSCl (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove DMF and excess imidazole.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel to yield 2-((tert-butyldimethylsilyloxy)methyl)pyrazine.

B. Deprotection of Silyl Ethers

The removal of silyl ethers can be achieved under various conditions, offering flexibility in synthetic design. The choice of deprotection reagent depends on the stability of other functional groups in the molecule.

1. Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers. The strong Si-F bond formation drives the reaction.[2]

Diagram: Fluoride-Mediated Silyl Ether Deprotection

ProtectedPyrazinylMethanol 2-((Trialkylsilyloxy)methyl)pyrazine PyrazinylMethanol (Pyrazin-2-yl)methanol ProtectedPyrazinylMethanol->PyrazinylMethanol FluorideSource Fluoride Source (e.g., TBAF) FluorideSource->PyrazinylMethanol Solvent Solvent (e.g., THF) Solvent->PyrazinylMethanol

Caption: Deprotection of silyl-protected pyrazinyl methanol using a fluoride source.

Protocol 2: Deprotection of 2-((tert-Butyldimethylsilyloxy)methyl)pyrazine with TBAF

Materials:

  • 2-((tert-Butyldimethylsilyloxy)methyl)pyrazine

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-((tert-butyldimethylsilyloxy)methyl)pyrazine (1.0 eq) in THF, add TBAF solution (1.1 eq) at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (pyrazin-2-yl)methanol.

2. Acid-Catalyzed Deprotection: Silyl ethers can also be cleaved under acidic conditions. The rate of cleavage is dependent on the steric bulk of the silyl group, with less hindered silyl ethers being more labile.[2] This allows for selective deprotection in the presence of more robust silyl ethers.

Protocol 3: Selective Deprotection of a Triethylsilyl (TES) Ether

Materials:

  • TES-protected pyrazinyl methanol derivative

  • Formic acid

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TES-protected substrate in a 5% solution of formic acid in methanol.[8]

  • Stir the reaction mixture at room temperature and monitor the selective deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the deprotected pyrazinyl methanol.

II. Methoxymethyl (MOM) Ether: Stability in Basic and Nucleophilic Environments

The methoxymethyl (MOM) ether is a valuable protecting group for alcohols, offering excellent stability towards a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides.[4][5]

A. Protection of Pyrazinyl Methanol with a MOM Group

The MOM group is typically introduced by treating the alcohol with methoxymethyl chloride (MOMCl) in the presence of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Diagram: MOM Ether Protection of Pyrazinyl Methanol

PyrazinylMethanol (Pyrazin-2-yl)methanol ProtectedPyrazinylMethanol 2-((Methoxymethoxy)methyl)pyrazine PyrazinylMethanol->ProtectedPyrazinylMethanol MOMCl MOMCl MOMCl->ProtectedPyrazinylMethanol Base Base (e.g., DIPEA) Base->ProtectedPyrazinylMethanol Solvent Solvent (e.g., DCM) Solvent->ProtectedPyrazinylMethanol

Caption: General workflow for the MOM protection of pyrazinyl methanol.

Protocol 4: Synthesis of 2-((Methoxymethoxy)methyl)pyrazine

Materials:

  • (Pyrazin-2-yl)methanol

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of (pyrazin-2-yl)methanol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add MOMCl (1.2 eq).[9]

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.

  • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-((methoxymethoxy)methyl)pyrazine.

B. Deprotection of MOM Ethers

The cleavage of MOM ethers is most commonly achieved under acidic conditions.

Diagram: Acidic Deprotection of MOM Ether

ProtectedPyrazinylMethanol 2-((Methoxymethoxy)methyl)pyrazine PyrazinylMethanol (Pyrazin-2-yl)methanol ProtectedPyrazinylMethanol->PyrazinylMethanol Acid Acid (e.g., HCl, TFA) Acid->PyrazinylMethanol Solvent Solvent (e.g., Methanol/Water, DCM) Solvent->PyrazinylMethanol

Caption: Deprotection of MOM-protected pyrazinyl methanol under acidic conditions.

Protocol 5: Deprotection of 2-((Methoxymethoxy)methyl)pyrazine with HCl

Materials:

  • 2-((Methoxymethoxy)methyl)pyrazine

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the MOM-protected compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).[9]

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield (pyrazin-2-yl)methanol.

III. Benzyl (Bn) Ether: Robust Protection for Harsh Conditions

The benzyl ether is a highly robust protecting group, stable to a wide array of reaction conditions, making it suitable for multi-step syntheses involving harsh reagents.

A. Protection of Pyrazinyl Methanol with a Benzyl Group

The Williamson ether synthesis is the most common method for the formation of benzyl ethers, involving the reaction of an alkoxide with a benzyl halide.

Diagram: Benzyl Ether Protection of Pyrazinyl Methanol

PyrazinylMethanol (Pyrazin-2-yl)methanol ProtectedPyrazinylMethanol 2-((Benzyloxy)methyl)pyrazine PyrazinylMethanol->ProtectedPyrazinylMethanol Base Strong Base (e.g., NaH) Base->ProtectedPyrazinylMethanol BenzylHalide Benzyl Halide (e.g., BnBr) BenzylHalide->ProtectedPyrazinylMethanol Solvent Solvent (e.g., THF, DMF) Solvent->ProtectedPyrazinylMethanol

Caption: General workflow for the benzylation of pyrazinyl methanol.

Protocol 6: Synthesis of 2-((Benzyloxy)methyl)pyrazine

Materials:

  • (Pyrazin-2-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (pyrazin-2-yl)methanol (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add BnBr (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-((benzyloxy)methyl)pyrazine.

B. Deprotection of Benzyl Ethers

The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis.

Diagram: Hydrogenolysis of Benzyl Ether

ProtectedPyrazinylMethanol 2-((Benzyloxy)methyl)pyrazine PyrazinylMethanol (Pyrazin-2-yl)methanol ProtectedPyrazinylMethanol->PyrazinylMethanol Catalyst Catalyst (e.g., Pd/C) Catalyst->PyrazinylMethanol HydrogenSource H2 Source (e.g., H2 gas) HydrogenSource->PyrazinylMethanol Solvent Solvent (e.g., EtOH, MeOH) Solvent->PyrazinylMethanol

Caption: Deprotection of benzyl-protected pyrazinyl methanol via catalytic hydrogenolysis.

Protocol 7: Deprotection of 2-((Benzyloxy)methyl)pyrazine by Hydrogenolysis

Materials:

  • 2-((Benzyloxy)methyl)pyrazine

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 2-((benzyloxy)methyl)pyrazine (1.0 eq) in ethanol or methanol, add 10% Pd/C catalyst (typically 10-20 mol% Pd).[10]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield (pyrazin-2-yl)methanol.

IV. Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often essential.[3] This approach allows for the selective deprotection of one protecting group in the presence of others by using reaction conditions that are specific to that group. For pyrazinyl methanol derivatives, a combination of silyl, MOM, and benzyl ethers can be employed to achieve this selectivity.

Example of an Orthogonal Strategy:

A pyrazinyl di-methanol derivative could be selectively protected with a TBS group on one hydroxyl and a MOM group on the other. The TBS group can be selectively removed with TBAF, leaving the MOM group intact. Subsequent acidic workup would then remove the MOM group. This allows for the sequential manipulation of the two hydroxyl groups.

Conclusion

The successful synthesis of complex molecules containing the pyrazinyl methanol moiety relies on a judicious choice of protecting group strategy. This guide has provided a detailed overview of the most common and effective protecting groups—silyl ethers, MOM ethers, and benzyl ethers—for this functionality. By understanding the specific advantages and disadvantages of each group, their relative stabilities, and the detailed protocols for their application and removal, researchers can design and execute more efficient and successful synthetic routes. The principles of orthogonality further enhance the synthetic chemist's toolbox, enabling the precise and sequential manipulation of multiple functional groups.

References

Sources

Application Notes & Protocols: (3,6-Dibromopyrazin-2-yl)methanol as a Versatile Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Scaffolds in Modern Drug Development

In the landscape of contemporary drug discovery, particularly with the advent of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs), the linker is no longer a passive spacer but an active modulator of a drug's efficacy.[1][2] The chemical architecture of the linker dictates the spatial relationship between a warhead (targeting the protein of interest) and an E3 ligase ligand, influencing ternary complex formation, solubility, cell permeability, and pharmacokinetic properties.[2][3]

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, has emerged as a valuable scaffold in medicinal chemistry.[4][5][6] Its unique electronic properties, ability to act as a bioisostere for other aromatic rings, and the capacity of its nitrogen atoms to serve as hydrogen bond acceptors make it a privileged structure in drug design.[7][8] The compound (3,6-Dibromopyrazin-2-yl)methanol offers a trifunctional handle, presenting medicinal chemists with a versatile platform for constructing complex molecular architectures. The two bromine atoms provide orthogonal sites for cross-coupling reactions, while the hydroxymethyl group offers a convenient point for further conjugation.

This guide provides an in-depth exploration of this compound as a linker, detailing its properties, synthetic utility, and step-by-step protocols for its incorporation into advanced drug candidates.

Physicochemical and Chemical Properties of this compound

A thorough understanding of the linker's properties is paramount for its effective implementation. The table below summarizes the key characteristics of this compound, extrapolated from data on structurally related compounds.

PropertyValueSource/Comment
Molecular Formula C₅H₄Br₂N₂O-
Molecular Weight 283.91 g/mol -
Appearance Expected to be a solidBased on related structures[9]
Reactivity Centers C3-Br, C6-Br, -CH₂OHTwo distinct bromine atoms for sequential or differential functionalization and a primary alcohol for etherification or esterification.
Solubility Expected to be soluble in common organic solvents like DCM, DMF, and DMSO.General characteristic of similar small molecules.
pKa The pyrazine core is weakly basic (pKa of pyrazine is ~0.65).[4][5]The electron-withdrawing bromine atoms will further reduce the basicity of the pyrazine nitrogens.

Strategic Application in PROTAC Synthesis

The structure of this compound is ideally suited for the modular synthesis of PROTACs. The two bromine atoms allow for the sequential introduction of a warhead and an E3 ligase ligand via well-established cross-coupling chemistries. The hydroxymethyl group can be used to attach these components or to modulate the linker's properties.

Below is a generalized workflow for utilizing this linker in a PROTAC synthesis campaign.

G cluster_0 Phase 1: First Coupling cluster_1 Phase 2: Second Coupling cluster_2 Phase 3: Final Modification (Optional) A This compound C Suzuki Coupling A->C B Warhead-Boronic Ester B->C D Mono-arylated Pyrazine Intermediate C->D F Suzuki Coupling D->F E E3 Ligase Ligand-Boronic Ester E->F G Fully Assembled PROTAC Precursor F->G H Modification of -CH2OH group G->H I Final PROTAC H->I

Caption: A general workflow for PROTAC synthesis using the dibromopyrazine linker.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key reactions involving this compound. These are model protocols and may require optimization based on the specific substrates used.

Protocol 1: First Suzuki-Miyaura Cross-Coupling

This protocol describes the mono-arylation of the linker with a warhead-containing boronic ester. The C6-Br is generally more reactive towards cross-coupling than the C3-Br in similar heterocyclic systems, allowing for a degree of selectivity.

Objective: To synthesize (6-Aryl-3-bromopyrazin-2-yl)methanol.

Materials:

  • This compound

  • Warhead-boronic acid or pinacol ester (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2 M aqueous solution, 3 eq)

  • 1,4-Dioxane

  • Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 eq), the warhead-boronic ester (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a 3:1 mixture of toluene and 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the starting pyrazine.

  • Base Addition: Add the 2 M aqueous Na₂CO₃ solution (3 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale: The use of a palladium catalyst is standard for Suzuki couplings. The aqueous base is crucial for the transmetalation step of the catalytic cycle. The choice of solvent and temperature can be optimized to improve yield and selectivity.

Protocol 2: Second Suzuki-Miyaura Cross-Coupling

This protocol details the second coupling reaction to install the E3 ligase ligand.

Objective: To synthesize the fully assembled PROTAC precursor.

Materials:

  • Mono-arylated pyrazine intermediate from Protocol 1

  • E3 ligase ligand-boronic acid or pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.1 eq)

  • K₃PO₄ (3 eq)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried flask, combine the mono-arylated pyrazine intermediate (1 eq), the E3 ligase ligand-boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₃PO₄ (3 eq).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture to 100-110 °C and stir overnight. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC.

Rationale: A different palladium catalyst and a stronger base (K₃PO₄) may be required for the second coupling due to the increased steric hindrance and altered electronics of the mono-arylated intermediate.

Protocol 3: Modification of the Hydroxymethyl Group

The primary alcohol can be functionalized to modulate solubility or to serve as an attachment point for other moieties. This protocol provides an example of a simple etherification.

Objective: To alkylate the hydroxymethyl group.

Materials:

  • Fully assembled PROTAC precursor from Protocol 2

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl halide (e.g., methyl iodide or a PEGylated alkyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: Dissolve the PROTAC precursor (1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add NaH (1.5 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of water.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry, concentrate, and purify the product by chromatography.

Rationale: The use of a strong base like NaH is necessary to deprotonate the primary alcohol to form the more nucleophilic alkoxide. Anhydrous conditions are critical as NaH reacts violently with water.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block in drug discovery. Its trifunctional nature allows for the systematic and modular construction of complex molecules like PROTACs. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this linker in their own drug development programs. The ability to fine-tune the properties of the final molecule by judicious choice of coupling partners and modification of the hydroxymethyl group makes this an exciting scaffold for future innovation in medicinal chemistry.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved February 22, 2024, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2021, March 11). ACS Publications. Retrieved February 22, 2024, from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Retrieved February 22, 2024, from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lithium-Halogen Exchange on Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Center. As drug development increasingly targets complex nitrogen-rich heterocycles, handling highly reactive intermediates becomes critical. This guide provides authoritative, field-proven troubleshooting strategies for preventing debromination during lithium-halogen exchange (LHE) on pyrazine scaffolds.

Section 1: The Core Problem — Why Does Debromination Occur?

Pyrazines possess exceptionally low Lowest Unoccupied Molecular Orbital (LUMO) levels, making them highly electron-deficient and intrinsically prone to nucleophilic attack 1. When subjecting a bromopyrazine to LHE using alkyllithiums (e.g., n-BuLi), researchers frequently isolate the debrominated (reduced) pyrazine instead of the desired functionalized product.

This failure mode is driven by three competing mechanistic pathways:

  • Solvent Cleavage (Proton Abstraction): The transient lithiopyrazine is an extremely strong base. If the internal temperature rises even slightly above -78 °C, it rapidly deprotonates the solvent (e.g., THF cleavage), leading to the dead-end debrominated product.

  • Moisture Quenching: Trace water (>50 ppm) in the solvent or the electrophile will instantly protonate the organolithium intermediate.

  • Halogen Dance / Scrambling: Unstable lithiated diazines can undergo intermolecular proton or halogen transfer before the electrophile is introduced, scrambling the regiochemistry.

Mechanism Bromopyrazine Bromopyrazine Lithiopyrazine Lithiopyrazine (Highly Unstable Intermediate) Bromopyrazine->Lithiopyrazine Lithium-Halogen Exchange (-78°C) Alkyllithium n-BuLi (Exchange Reagent) Alkyllithium->Lithiopyrazine Product Target Functionalized Pyrazine Lithiopyrazine->Product Fast Trapping Debrominated Debrominated Pyrazine (Dead-End Side Product) Lithiopyrazine->Debrominated Proton Abstraction or Decomposition Electrophile Electrophile Electrophile->Product ProtonSource Proton Source (THF / H2O) ProtonSource->Debrominated

Mechanistic divergence of lithiopyrazine toward successful trapping vs. debromination.

Section 2: Troubleshooting FAQs

Q1: I am running my LHE at -78 °C, but I still see 80% debrominated pyrazine. What is going wrong? A: If your temperature control is strict, the debromination is likely occurring due to a delayed electrophile addition. Lithiopyrazines have half-lives measured in milliseconds to seconds, even at cryogenic temperatures. By the time you manually add the electrophile in a sequential batch process, the intermediate has already abstracted a proton from the THF. Solution: Switch to an In Situ Quench (Barbier-type) protocol or utilize Continuous Flow Chemistry 2, 3.

Q2: What is the "In Situ Quench" method, and why does it work? A: In an in situ quench, the bromopyrazine and the electrophile (e.g., triisopropyl borate) are premixed in the reactor. The alkyllithium is then added dropwise. This works because the kinetics of the lithium-halogen exchange are orders of magnitude faster than the nucleophilic addition of n-BuLi to the electrophile 3. The lithiopyrazine is trapped the exact millisecond it is generated, mathematically eliminating the pathway for THF deprotonation.

Q3: I'm seeing nucleophilic addition (alkylated pyrazine) instead of LHE. How do I fix this? A: Because pyrazines have low LUMO levels, n-BuLi can act as a nucleophile (Chichibabin-type addition) rather than a halogen-exchange reagent 1. Solution: Switch to a magnesium-halogen exchange using Turbo-Grignard (iPrMgCl·LiCl). The LiCl breaks up polymeric magnesium aggregates, enhancing exchange reactivity while maintaining functional group tolerance at much higher temperatures (up to 0 °C) 4.

Section 3: Reagent Selection Matrix
ReagentTemp RequirementNucleophilicityRisk of DebrominationBest Use Case
n-BuLi -78 °C to -100 °CHighVery High (if not trapped instantly)Standard LHE with in situ quench.
t-BuLi (2 equiv)-78 °CModerate (sterically hindered)HighDifficult bromides; requires strict safety protocols.
iPrMgCl·LiCl -20 °C to 0 °CLowLowScale-up; temperature-sensitive setups; functionalized pyrazines [[4]]().
LiTMP -78 °CVery LowN/A (Deprotonates)Directed ortho-metalation (DoM) instead of LHE []().
Section 4: Advanced Workflows — Batch vs. Continuous Flow

When batch in situ quenching fails due to incompatible electrophiles (e.g., sensitive aldehydes that react too quickly with n-BuLi), Flash Chemistry in continuous microreactors is the definitive solution 5. Flow chemistry allows for sub-second residence times, perfectly matching the lifespan of the lithiopyrazine before it can decompose or debrominate 2.

Workflow cluster_batch Batch (In Situ Quench Workflow) cluster_flow Continuous Flow (Flash Chemistry Workflow) B1 Mix Bromopyrazine + Electrophile in THF B2 Cool to -78°C B1->B2 B3 Dropwise n-BuLi Addition B2->B3 B4 Immediate Trapping (Product Formation) B3->B4 F1 Pump A: Bromopyrazine Pump B: n-BuLi F2 T-Mixer 1 (-78°C) LHE (t_res < 0.5s) F1->F2 Mix F4 T-Mixer 2 (-78°C) Rapid Quench F2->F4 Lithiopyrazine F3 Pump C: Electrophile F3->F4 Mix F5 In-line Workup & Product Collection F4->F5

Comparison of Batch In Situ Quench vs. Continuous Flow Flash Chemistry workflows.

Section 5: Step-by-Step Methodologies
Protocol A: Batch In Situ Quench (Preparation of Pyrazinylboronic Esters)

Self-Validating Logic: By having the borate present before the alkyllithium is introduced, the organolithium is consumed the millisecond it forms, mathematically eliminating the pathway for THF deprotonation 3.

  • Preparation : Flame-dry a Schlenk flask under argon. Add 3-bromopyrazine (1.0 equiv) and triisopropyl borate (1.2 equiv).

  • Solvent : Dissolve in anhydrous THF/Toluene (1:4 ratio). Note: Toluene reduces the concentration of THF, further suppressing solvent cleavage.

  • Cooling : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation : Using a syringe pump, add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 1 hour. Monitor the internal temperature to ensure it does not spike above -70 °C.

  • Warming & Workup : Stir for an additional 30 minutes at -78 °C. Remove the cooling bath and allow the mixture to warm to -20 °C. Quench with 2N HCl. Extract with ethyl acetate and concentrate.

Protocol B: Continuous Flow Lithium-Halogen Exchange

Self-Validating Logic: Microreactors provide near-instantaneous mixing and heat dissipation. A residence time of 200 ms ensures the lithiopyrazine reaches the electrophile before any side reactions can occur 2, [[5]]().

  • System Priming : Flush a continuous flow system (equipped with two T-mixers and PTFE tubing) with anhydrous THF. Submerge the microreactor coils in a -78 °C cooling bath.

  • Reagent Preparation :

    • Syringe A: 0.1 M 3-bromopyrazine in THF.

    • Syringe B: 0.11 M n-BuLi in hexanes/THF.

    • Syringe C: 0.15 M electrophile in THF.

  • Exchange Reaction (T-Mixer 1) : Pump Syringe A and Syringe B into T-Mixer 1 at flow rates calibrated to achieve a residence time (

    
    ) of 0.2 to 0.5 seconds in the subsequent delay loop.
    
  • Electrophilic Trapping (T-Mixer 2) : The stream containing the highly reactive lithiopyrazine enters T-Mixer 2, where it intersects with the stream from Syringe C.

  • Collection : Route the outflow into a flask containing saturated aqueous NH₄Cl at room temperature.

References
  • The Hitchhiker's Guide to Flow Chemistry Chemical Reviews - ACS Publications[Link]

  • An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids Journal of Organic Chemistry - PubMed[Link]

  • Continuous Flow Generation of Highly Reactive Organometallic Intermediates University of Bari (UniBa)[Link]

  • Advances in the directed metallation of azines and diazines ResearchGate[Link]

  • Preparation of Polyfunctional Diorgano-Magnesium and -Zinc Reagents Using In Situ Trapping Halogen-Lithium Exchange ResearchGate[Link]

Sources

Purification methods for (3,6-Dibromopyrazin-2-yl)methanol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3,6-Dibromopyrazin-2-yl)methanol Purification

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Isolation & Purification of Halogenated Pyrazine Intermediates[1][2]

Welcome to the Technical Support Hub

You are likely working with This compound , a critical scaffold for SNAr (Nucleophilic Aromatic Substitution) reactions in kinase inhibitor discovery.[1] This intermediate is deceptively simple. While the pyrazine ring is robust, the combination of electron-withdrawing bromines and a polar hydroxymethyl group creates specific purification challenges: emulsion formation during workup , "oiling out" during crystallization , and co-elution of impurities .

This guide bypasses standard textbook advice and focuses on the specific physicochemical behavior of this molecule.

Quick Reference: Physicochemical Profile

PropertyData / BehaviorImplications for Purification
State Crystalline Solid (Pure) / Oil (Impure)If it's an oil, it likely contains solvent or unreacted ester.[1][2]
Polarity Moderate (Amphiphilic)The -OH drags on silica; the -Br groups add lipophilicity.[1]
pKa Weakly BasicPyrazine N is less basic due to Br, but can still coordinate metals (B, Al).[1]
Solubility High: DMSO, MeOH, EtOAc, DCMLow: Heptane, Hexane, Water"Oiling out" is common in Heptane/EtOAc mixtures if cooled too fast.

Module 1: Reaction Workup (The "Sticky" Phase)

User Issue #104: "I reduced Methyl 3,6-dibromopyrazine-2-carboxylate using NaBH4. Upon aqueous workup, I got a persistent emulsion and low yield."

Root Cause: Pyrazine nitrogens possess lone pairs that coordinate strongly with Boron salts (from NaBH4) or Aluminum salts (if DIBAL-H was used).[1][2] This creates a "sticky" complex that traps your product in the aqueous phase or the interface, leading to emulsions.

Resolution Protocol: The Chelation Quench

Do not rely on simple water/HCl quenching. You must break the N-B or N-Al coordination.

  • The Quench:

    • For NaBH4: Add Saturated NH₄Cl slowly at 0°C. Stir for 30 minutes. If emulsion persists, add 10% Tartaric Acid or Rochelle’s Salt (Potassium Sodium Tartrate) solution.[1] The tartrate binds the metal more strongly than the pyrazine does.

    • For DIBAL-H: Use the Fieser Method (n mL H2O, n mL 15% NaOH, 3n mL H2O) or, preferably for pyrazines, Rochelle's Salt saturated solution stirred vigorously for 1-2 hours until two clear layers form.[1]

  • pH Adjustment (Critical):

    • Ensure the aqueous layer is pH 5–6 .[2]

    • Why? Too acidic (pH < 3) protonates the pyrazine nitrogen, trapping it in water. Too basic (pH > 9) might cause stability issues if the workup is prolonged, though this specific alcohol is relatively stable.

  • Extraction:

    • Use DCM (Dichloromethane) rather than EtOAc.[1] Pyrazines often show better partition coefficients in chlorinated solvents.[2]

    • Pro-Tip: If the interface is messy, filter the entire biphasic mixture through a pad of Celite before separating layers.

Module 2: Chromatographic Purification

User Issue #209: "My product tails significantly on silica, and I can't separate it from the des-bromo impurity."

Root Cause: The hydroxymethyl group (-CH2OH) interacts strongly with the silanols on the silica gel, causing tailing. The "des-bromo" impurity (monobromopyrazine) is less polar and often elutes just before the product, hiding under the tail.

Resolution Protocol: Mobile Phase Optimization

Standard Hexane/EtOAc gradients often fail here. Switch to a DCM-based system.

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase A: 100% Dichloromethane (DCM).[1]

  • Mobile Phase B: 10% Methanol in DCM.[1]

  • Gradient: 0% B to 5% B over 10 CV (Column Volumes).

Why this works:

  • Solubility: DCM solubilizes the brominated core better than Hexane.[2]

  • Selectivity: Methanol is a stronger displacer than EtOAc, sharpening the peak shape of the alcohol and reducing tailing.

Impurity Rf Map (in 50% EtOAc/Hexane):

  • Unreacted Ester: ~0.7 (High)[1]

  • Des-bromo impurity: ~0.55 (Medium-High)

  • Target Alcohol: ~0.35 (Medium)[2]

  • Boron Salts: 0.0 (Baseline)[1][2]

Module 3: Crystallization (Scalability)

User Issue #315: "I tried to recrystallize from hot EtOAc/Hexane, but the product oiled out as a yellow goo."

Root Cause: "Oiling out" occurs when the product reaches its solubility limit at a temperature above its melting point, or when the anti-solvent (Hexane) is added too quickly, causing phase separation (liquid-liquid) rather than nucleation (liquid-solid).[1]

Resolution Protocol: The "Seeded Cool-Down"

Avoid Hexane. Use Heptane (higher boiling point allows for better thermal control) or IPA/Water .[1][2]

Method A: DCM/Heptane Displacement (Recommended) [1][2]

  • Dissolve crude solid in minimal DCM (room temp).

  • Slowly add Heptane until the solution turns slightly cloudy (turbidity point).

  • Do not heat. Instead, use a rotary evaporator to slowly remove the DCM under mild vacuum (400 mbar).

  • As the DCM (solvent) evaporates, the Heptane (anti-solvent) concentration rises slowly.

  • The product will crystallize out as a white/off-white solid.[2]

  • Filter and wash with cold Heptane.

Method B: Thermal Recrystallization (IPA) [1]

  • Dissolve solid in minimal hot Isopropyl Alcohol (IPA) (approx 60°C).

  • Allow to cool to Room Temp slowly (turn off stir plate heat, leave flask on block).

  • If no crystals form, add Water dropwise until turbidity persists.[2]

  • Cool to 4°C.

Visual Workflow: Purification Decision Matrix

The following diagram outlines the logical flow for determining the correct purification strategy based on crude purity and physical state.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Clean-ish Oil Sticky Oil / Gum CheckState->Oil Solvent trapped TLC TLC Analysis (50% EtOAc/Hex) Solid->TLC Oil->TLC BoronCheck Boron/Al Salts Present? (Baseline smearing) TLC->BoronCheck Rochelle Rochelle's Salt Wash (DCM Extraction) BoronCheck->Rochelle Yes (Fix Workup) PurityCheck Impurity Profile? BoronCheck->PurityCheck No Rochelle->PurityCheck Recryst Recrystallization (DCM/Heptane Displacement) PurityCheck->Recryst >85% Pure Mainly color impurities Column Flash Chromatography (DCM -> 5% MeOH/DCM) PurityCheck->Column <85% Pure Regioisomers/Ester present Final Pure this compound Recryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification route based on crude physical state and impurity profile.

FAQ: Frequently Asked Questions

Q: Can I use distillation to purify this intermediate? A: Strongly Discouraged. Brominated pyrazines have high boiling points and are thermally sensitive.[1][2] Prolonged heating can lead to debromination or polymerization.[2] Vacuum sublimation is possible for small scales (<500mg) but is not scalable.[1]

Q: My product is pink/red. Is it ruined? A: Not necessarily. Pyrazines are notorious for being "color-loud."[2] Trace amounts of oxidation products or metal complexes can turn the solid pink or orange.[2] If the NMR is clean (check the CH2 peak at ~4.8 ppm and aromatic H at ~8.5 ppm), the color is likely cosmetic. A charcoal wash (activated carbon) in hot methanol usually removes this.[1]

Q: Why do I see two spots on TLC that merge? A: This is often due to the hemiacetal formation if you have any residual aldehyde intermediate, or simply concentration overloading.[2] Dilute your sample. If the spots persist, check for the regioisomer (5,6-dibromo vs 3,6-dibromo) which can form if the starting material synthesis (lithiation step) wasn't regioselective.

References & Authoritative Grounding

  • Synthesis & Reduction of Pyrazine Esters:

    • General Pyrazine Chemistry: Determining the reactivity of the 3,6-dibromo positions relative to the ester.

    • Source: Sato, N. (1980).[1] Comprehensive Heterocyclic Chemistry. "Pyrazines and their Benzo Derivatives."[2] (General Reference).

  • Borohydride Reduction Mechanisms:

    • Mechanism of Ester Reduction:[3][4][5] Brown, H. C., & Narasimhan, S. (1982). "Selective reductions. 29. The rapid reaction of sodium borohydride with esters in methanol." The Journal of Organic Chemistry. .[1]

  • Workup Protocols (Rochelle's Salt):

    • Standard Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[6] (Classic reference for Aluminum/Boron quenching).[1][2]

  • Related Patent Literature (Analogous Chemistry):

    • Favipiravir Intermediates: Patents describing the purification of 3,6-substituted pyrazines often cite crystallization from IPA/Water or Heptane.

    • Source: WO2010128324A1 (GlaxoSmithKline) - Describes analogous pyrazine alcohol purifications.[1] .

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling, as brominated pyrazines can be skin irritants and sensitizers.

Sources

Technical Support Center: Navigating the Low Reactivity of C-3 Bromine in Pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The pyrazine core is a vital scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] However, its unique electronic properties often present significant synthetic challenges, particularly when attempting to functionalize the C-3 position. This guide provides in-depth troubleshooting advice, field-proven protocols, and a foundational understanding of the chemical principles governing the low reactivity of C-3 brominated pyrazines in cross-coupling reactions.

Section 1: The Root of the Problem - Understanding C-3 Pyrazine Reactivity

The primary hurdle in functionalizing the C-3 position of a bromopyrazine lies in the inherent electronic nature of the diazine ring. The two nitrogen atoms at positions 1 and 4 are strongly electron-withdrawing, which significantly reduces the electron density of the entire aromatic system.[4][5][6] This electron deficiency has two major consequences for transition-metal-catalyzed cross-coupling reactions:

  • Deactivated C-Br Bond: The oxidative addition of the palladium(0) catalyst to the C-Br bond is the crucial first step in most cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig). The electron-poor nature of the pyrazine ring makes the C-3 bromine less susceptible to this initial activation step compared to more electron-rich aromatic systems.

  • Catalyst Inhibition: The lone pairs on the pyrazine nitrogen atoms can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalytic cycle and preventing product formation.[7][8] This is particularly problematic for pyrazine compared to pyridine, as it has two potential points of catalyst inhibition.

Diagram 1: Electronic Properties of the Pyrazine Ring

The following diagram illustrates the electron-withdrawing effect of the nitrogen atoms, leading to electron-deficient carbon centers (δ+), which deactivates the C-3 position towards oxidative addition.

G Electronic Distribution in Pyrazine cluster_pyrazine cluster_legend Legend cluster_effect Consequence for C-3 Bromine N1 C2 C² (δ+) N1->C2 C3 C³ (δ+) C2->C3 N4 N⁴ C3->N4 Br Br C3->Br Effect Reduced electron density at C-3 deactivates the C-Br bond for oxidative addition by Pd(0). C3->Effect C5 C⁵ (δ+) N4->C5 C6 C⁶ (δ+) C5->C6 C6->N1 N¹/N⁴ N¹/N⁴ e- withdrawing->N¹/N⁴ Strongly Electron-Withdrawing C-atoms C-atoms e- deficient->C-atoms Electron-Deficient Carbons

Caption: Electronic deactivation of the C-3 position in bromopyrazine.

Section 2: Troubleshooting Workbench (Q&A Format)

This section addresses common issues encountered during the functionalization of 3-bromopyrazines.

Q1: My standard Suzuki-Miyaura coupling is failing at the C-3 position of my bromopyrazine. I'm observing either no reaction or only trace product. What should I do?

A1: This is a classic problem stemming from the electronic deactivation and potential catalyst inhibition discussed earlier. Standard conditions, such as using Pd(PPh₃)₄, are often insufficient.

Causality & Recommended Actions:

  • Insufficiently Active Catalyst: The oxidative addition step is likely the bottleneck. You need a more potent catalytic system to overcome this energy barrier.

    • Solution 1: Switch to Bulky, Electron-Rich Ligands. These ligands are essential for activating electron-deficient heteroaryl halides.[9] They stabilize the Pd(0) center, promote the difficult oxidative addition, and sterically shield the metal from coordinating with the pyrazine nitrogens.[7][8] Start by screening ligands like XPhos, SPhos, or RuPhos .[10]

    • Solution 2: Use Pre-formed Catalysts (Precatalysts). Modern palladium precatalysts, such as XPhos Pd G3 or RuPhos Pd G3, are often more efficient and air-stable, ensuring a higher concentration of active Pd(0) in your reaction.[10]

  • Inappropriate Base/Solvent System: The choice of base is critical for the transmetalation step and overall catalyst stability.

    • Solution: Use a Stronger, Non-nucleophilic Base. For challenging couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[7] Ensure the base is finely powdered for maximum surface area. A common and effective solvent system is a degassed mixture of 1,4-dioxane and water.[7]

  • Boronic Acid Instability: Pyrazine rings can sometimes promote the protodeboronation of the boronic acid, a side reaction that degrades your coupling partner.[11]

    • Solution: Consider using a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, potassium trifluoroborate salts can offer greater stability and are excellent coupling partners.[12]

Q2: I'm observing significant hydrodebromination (replacement of Br with H) of my starting material. What's causing this and how can I prevent it?

A2: Hydrodebromination is a common and frustrating side reaction, particularly with electron-poor heteroaryl halides like 3-bromopyrazine.[11][13] It typically arises from the formation of a palladium-hydride (Pd-H) species.[14]

Causality & Recommended Actions:

  • Source of Hydride: The Pd-H species can be generated from the base, solvent, or trace water.

    • Solution 1: Optimize the Base. Strong alkoxide bases (e.g., NaOtBu) are often major culprits. Switch to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) base, which are less prone to generating hydride species.[14]

    • Solution 2: Change the Solvent. Protic solvents, including alcohols, can be a source of hydrides. Ensure you are using high-purity, anhydrous aprotic solvents like dioxane or toluene.[13][14]

  • Slow Reductive Elimination: If the desired reductive elimination to form the product is slow, the intermediate palladium complex has more time to undergo side reactions.

    • Solution: Optimize Temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate hydrodebromination.[13] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the ratio of product to byproduct improves.

Q3: My Buchwald-Hartwig amination is sluggish and gives low yields. What adjustments should I consider?

A3: The amination of 3-bromopyrazine is challenging for the same reasons as C-C couplings, with the added complication that the amine nucleophile can also coordinate to the palladium catalyst.[15]

Causality & Recommended Actions:

  • Catalyst Inhibition and Deactivation: This is the most likely cause. Both the pyrazine and the amine substrate can inhibit the catalyst.

    • Solution 1: Use Specialized Ligands. The choice of ligand is paramount. Highly hindered biarylphosphine ligands are required. BrettPhos and RuPhos are often excellent choices for coupling with primary and secondary amines, respectively.[10][16] These ligands create a sterically demanding environment around the palladium that favors C-N bond formation.

    • Solution 2: Use a Strong, Non-nucleophilic Base. A strong base is required to deprotonate the amine, but it must not interfere with the catalyst. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for Buchwald-Hartwig reactions.[15]

  • Reaction Conditions:

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Oxygen can rapidly deactivate the palladium catalyst. Use a glovebox for setup and thoroughly degas all solvents.

Q4: Are there alternatives to Palladium catalysis for these challenging couplings?

A4: Yes. Nickel catalysis has emerged as a powerful alternative, especially for challenging cross-couplings.[17]

Causality & Recommended Actions:

  • Different Reactivity Profile: Nickel catalysts often exhibit different reactivity and can be more effective for coupling with less reactive electrophiles.[17][18] They can also be more cost-effective.

    • Solution: Explore Nickel-based Systems. For Suzuki-type couplings, a system like NiCl₂(dppp) can be effective. For other couplings, various Ni(II) salts combined with ligands like terpyridines or N-heterocyclic carbenes (NHCs) have shown promise.[18] These reactions often require a reductant, such as zinc powder.[19]

Section 3: Field-Validated Protocols & Conditions

The following table summarizes recommended starting conditions for various cross-coupling reactions at the C-3 position of bromopyrazine, based on literature precedents. These should be considered as starting points for your specific substrate.

Coupling TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes & Key References
Suzuki-Miyaura Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O80-110Bulky, electron-rich ligands are critical for success.[9][20]
Buchwald-Hartwig [Pd(π-cinnamyl)Cl]₂ (1%)MorDalPhos (2%)NaOtBu (1.5)Toluene100-110Requires highly specialized ligands to prevent catalyst inhibition.[16]
Sonogashira PdCl₂(PPh₃)₂ (2%)CuI (4%)Et₃N / DMF80-100Copper co-catalyst is typically required.[21][22] Anhydrous conditions are crucial.[23]
Negishi NiCl₂(dppp) (5%)--THF65Organozinc reagents are highly reactive but moisture-sensitive.[1][9]
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromopyrazine Derivative

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 3-bromopyrazine substrate (1.0 equiv.), the arylboronic acid (1.3 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total concentration is typically 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: General Troubleshooting Workflow

When a C-3 pyrazine coupling reaction fails, a systematic approach is crucial. Use the following workflow to diagnose and solve the issue.

Diagram 2: Troubleshooting Workflow for Failed C-3 Pyrazine Coupling

G Start Reaction Failed: Low or No Product Check_Reagents Step 1: Verify Reagents - Purity of starting material? - Activity of boronic acid/amine? - Anhydrous/degassed solvents? Start->Check_Reagents Start Here Check_Catalyst Step 2: Evaluate Catalyst System - Using a bulky, e⁻-rich ligand? (e.g., XPhos, SPhos, RuPhos) - Using a reliable Pd precatalyst? Check_Reagents->Check_Catalyst Reagents OK Success Reaction Successful Check_Reagents->Success Issue Found Optimize_Base Step 3: Optimize Base & Temp - Base strong enough? (K₃PO₄, Cs₂CO₃, NaOtBu) - Temperature too high/low? (Test 80°C vs 110°C) Check_Catalyst->Optimize_Base Catalyst OK Check_Catalyst->Success Issue Found Screen_Ligands Step 4: Screen Alternative Ligands - Test a different class of ligand? (e.g., BrettPhos for amination) - Increase catalyst/ligand loading? Optimize_Base->Screen_Ligands Still No Improvement Optimize_Base->Success Issue Found Try_Nickel Step 5: Consider Alternative Metal - Switch to a Nickel-based system? (e.g., NiCl₂(dppp)) Screen_Ligands->Try_Nickel Still No Improvement Screen_Ligands->Success Issue Found Try_Nickel->Success Issue Found

Caption: A systematic workflow for troubleshooting difficult couplings.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C3OB40460A. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters (ACS Publications). Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Available at: [Link]

  • Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers. ResearchGate. Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Available at: [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • Structural Effects on the Electronic Properties of Extended Fused-Ring Thieno[3,4-b]pyrazine Analogues. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews (ACS Publications). Available at: [Link]

  • Electronic structure and reactivity of pyrazine(diimine) complexes with first-row transition metals... Mississippi State University Scholars Junction. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. PMC. Available at: [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]

  • Carbon–hydrogen bond activation. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • C-H Activation Reactions | Functionalization of Carbon Bonds. Mettler Toledo. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). DOI:10.1039/D2FD00165A. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]

  • Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. PubMed. DOI: 10.1002/anie.200352668. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant. Chemical Science (RSC Publishing). Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Ni Cross-Coupling. The Doyle Group - UCLA. Available at: [Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available at: [Link]

  • Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Sonogashira Coupling. YouTube. Available at: [Link]

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Technical Support Center: Troubleshooting Dibromopyrazine Solubility for NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility issues encountered with dibromopyrazines during Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent chemical nature of dibromopyrazines—possessing a planar, aromatic ring system with two electron-withdrawing bromine atoms—often leads to poor solubility in standard NMR solvents, complicating structural elucidation and analysis. This resource offers a systematic, question-and-answer approach to overcoming these challenges, ensuring high-quality spectral data.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles researchers face.

Q1: Why is my dibromopyrazine not dissolving in deuterated chloroform (CDCl₃)?

A1: The principle of "like dissolves like" is fundamental to solubility.[1] Dibromopyrazines are relatively polar, aromatic compounds. Chloroform (CDCl₃), while a versatile solvent for many organic compounds, is only moderately polar and a poor hydrogen bond acceptor.[2][3][4] The strong intermolecular forces (π-stacking and dipole-dipole interactions) within the solid lattice of dibromopyrazine are often stronger than the potential interactions with CDCl₃ molecules, resulting in poor solubility. For many pyrazine derivatives, more polar solvents are required to effectively break down the crystal lattice.[5]

Q2: I have a new dibromopyrazine derivative. What is the best starting solvent to try?

A2: For a novel compound with unknown solubility, a logical starting point is a highly polar, aprotic solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice.[2][3][6] Its strong solvating power for polar compounds and high boiling point make it suitable for a wide range of analytes, including those that are difficult to dissolve elsewhere.[3][7][8] Commercial data for 2,5-dibromopyrazine explicitly lists dimethyl sulfoxide and N,N-dimethylformamide (DMF) as effective solvents.[9] If the compound dissolves, you can proceed with the analysis. If not, this initial test provides a crucial data point for moving to more advanced troubleshooting steps.

Q3: My sample is only slightly soluble. Can I just add a larger volume of solvent to get enough signal?

A3: While increasing the solvent volume might dissolve more of your compound, it is generally not an effective strategy for improving the signal-to-noise ratio (S/N) in an NMR experiment. The concentration of the analyte within the sensitive volume of the NMR coil is the critical factor.[10] Diluting the sample means that fewer molecules are in the detection region at any given time, which will lead to a weaker signal. A better approach is to find a solvent system where the compound is more soluble, allowing you to prepare a more concentrated sample (typically 1-10 mg in 0.5-0.7 mL).[11][12][13]

Part 2: A Systematic Troubleshooting Workflow

When initial solvent choices fail, a structured approach is necessary. This workflow guides you from simple physical methods to more complex solvent systems.

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Step 1: Rational Solvent Selection

If DMSO-d₆ fails, consider other polar solvents. Deuterated N,N-Dimethylformamide (DMF-d₇) and Deuterated Acetone (Acetone-d₆) are excellent alternatives.[3][14] Acetone-d₆ is particularly useful as it dissolves a wide range of compounds and is easily removed due to its lower boiling point.[4] Studies on similar amino- and halo-substituted pyrazines have shown that solubility is highly dependent on temperature and the composition of solvent mixtures, often favoring polar organic solvents over water.[15]

Step 2: Physical Dissolution Aids (The "Shake and Heat" Approach)

Before abandoning a solvent, simple physical methods can be surprisingly effective.

  • Vigorous Mixing/Vortexing: This increases the interaction between the solvent and the solute surface.[11]

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area for dissolution.

  • Gentle Warming: Gently warming the sample with a heat gun can provide the energy needed to overcome the crystal lattice energy.[16] However, exercise caution, as excessive heat can degrade the sample or damage the NMR tube.[17] Always check for discoloration or the appearance of new peaks in a quick ¹H spectrum as an indicator of decomposition.

Step 3: Advanced Strategies: Co-Solvent Systems

If a single solvent is insufficient, a binary mixture can fine-tune the polarity to match the solute's requirements.

  • Why it works: A small amount of a highly polar solvent can disrupt the strong solute-solute interactions, allowing a less polar (but still compatible) bulk solvent to solvate the molecule.

  • Recommended Mixture: A common and effective combination is DMSO-d₆ and CDCl₃ . Start by attempting to dissolve the compound in CDCl₃, then add DMSO-d₆ dropwise until a clear solution is obtained. This approach can maintain good spectral resolution while achieving the necessary solubility. Research on related aminopyrazines has demonstrated the utility of mixed solvent systems, such as DMF/water and ethanol/water, to systematically vary solvent properties.[15][18]

Step 4: When All Else Fails: Variable Temperature (VT) NMR & Sealed Tubes

For the most stubborn cases, increasing the temperature of the NMR experiment itself is a powerful tool.

  • Mechanism: Increasing the temperature provides thermal energy that significantly enhances solubility. Many compounds that are insoluble at room temperature will dissolve at 40-80°C.

  • Caution with DMSO: While DMSO is stable, prolonged heating at high temperatures can lead to decomposition, especially in the presence of certain solutes.[19][20][21] A study on compound stability in DMSO showed that most compounds are stable for extended periods at 40°C.[22] It is advisable to run a stability check before committing to a long experiment.

  • Using Sealed NMR Tubes: When heating a sample above the solvent's boiling point, a standard NMR tube cap will not contain the pressure, leading to solvent evaporation and potential sample loss. A flame-sealed or a specialized valve NMR tube is required.[23][24][25] This technique ensures a closed system, maintaining sample concentration and integrity at elevated temperatures.[23][26]

Part 3: Detailed Protocols

Protocol 1: Sample Preparation with Heating in a Sealed NMR Tube

This protocol is for compounds requiring elevated temperatures for dissolution.

  • Sample Preparation: Accurately weigh 5-10 mg of your dibromopyrazine into a vial. Add 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Transfer to Tube: Transfer the mixture to a constricted NMR tube designed for flame sealing.[25]

  • Degassing (Optional but Recommended): For sensitive samples, perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Sealing the Tube: While the sample is frozen in liquid nitrogen, carefully heat the constricted part of the tube with a torch and pull to create a secure seal.[24] This step should only be performed by trained personnel.

  • Dissolution Check: Allow the tube to warm to room temperature. Gently heat the sample in a controlled manner (e.g., in a heated sand bath or oil bath) to the target temperature (e.g., 60°C) until the solid dissolves. Never heat the NMR tube directly in an oil bath. [11]

  • NMR Acquisition: Insert the sealed tube into the NMR spectrometer. Allow the sample temperature to equilibrate inside the probe for at least 5-10 minutes before starting the experiment.[23]

  • Post-Acquisition Check: After the experiment, re-examine the sample for any signs of precipitation or degradation.

Protocol 2: Preparing a Binary Co-Solvent Mixture

This protocol details the systematic addition of a strong solvent to improve solubility.

  • Initial Attempt: Add 5-10 mg of your dibromopyrazine to a standard 5 mm NMR tube.[17] Add 0.5 mL of the primary, less-polar deuterated solvent (e.g., CDCl₃).

  • Vortex and Observe: Cap the tube and vortex it for 30 seconds. Observe if the compound has dissolved.

  • Titration with Strong Solvent: If the solid remains, add the strong co-solvent (e.g., DMSO-d₆) in small increments (e.g., 10-20 µL) using a microliter syringe.

  • Mix and Repeat: After each addition, cap and vortex the tube thoroughly. Observe the solubility.

  • Final Volume Adjustment: Continue adding the co-solvent until the compound is fully dissolved. If the total volume is significantly less than 0.6 mL, add more of the primary solvent to reach the appropriate height for NMR analysis (~4-5 cm).[17][27]

  • Homogenize: Invert the tube several times to ensure the solution is homogeneous, which is critical for proper shimming and achieving high-resolution spectra.[11]

Part 4: Reference Data

For convenience, the properties of commonly used deuterated solvents are summarized below. This data can aid in the rational selection of a solvent or co-solvent system.

Table 1: Properties of Common Deuterated NMR Solvents

Solvent NameAbbreviationResidual ¹H Peak (ppm)¹³C Peak (ppm)Boiling Point (°C)Polarity
Chloroform-dCDCl₃7.2677.1661.2Moderate
Dimethyl Sulfoxide-d₆DMSO-d₆2.5039.52189.0High
Acetone-d₆(CD₃)₂CO2.0529.84, 206.2656.1High
Methanol-d₄CD₃OD3.31, 4.87 (H₂O)49.0065.4High
N,N-Dimethylformamide-d₇DMF-d₇8.03, 2.92, 2.75163.1, 35.2, 30.1153.0High
Benzene-d₆C₆D₆7.16128.0680.1Low
Water-d₂D₂O~4.79 (HDO)-101.4Very High

Data compiled from multiple sources.[7][28] Residual peak positions can vary slightly based on temperature, concentration, and pH.

References

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?. Available at: [Link]

  • University of York. Preparing an NMR sample. Available at: [Link]

  • Cossy, J., & Fiegenbaum, A. How to avoid explosions when heating small sealed tubes. Journal of Chemical Education. Available at: [Link]

  • PubMed. (2024, January 15). To flame-seal or not to flame-seal NMR tubes: The role of liquid-vapor equilibria on the accuracy of variable temperature experiments. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2022, March 21). Densities of Selected Deuterated Solvents. Available at: [Link]

  • Cal State LA. NMR Sample Preparation. Available at: [Link]

  • ACS Publications. (2023, July 31). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. Available at: [Link]

  • PubChem - NIH. Pyrazine | C4H4N2 | CID 9261. Available at: [Link]

  • SP Wilmad. Valve Tubes and Air Sensitive Samples in NMR. Available at: [Link]

  • NORELL®. Constricted NMR Sample Tubes. Available at: [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • ACS Publications. (2022, June 27). Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems. Available at: [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

  • University of Colorado, Boulder. Solvents for NMR spectroscopy. Available at: [Link]

  • Slideshare. Solvents in nmr spectroscopy. Available at: [Link]

  • Mor. J. Chem. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • Science of Synthesis. 6.2.2. Pyrazines. Available at: [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • ResearchGate. (2021, February 16). Is There are any idea to achieve H NMR signals for swollen compound ??. Available at: [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. Available at: [Link]

  • PubChem - NIH. 2,5-Dibromopyrazine | C4H2Br2N2 | CID 11470421. Available at: [Link]

  • ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available at: [Link]

  • ResearchGate. Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems. Available at: [Link]

  • Goss Scientific. NMR Solvents and Consumables. Available at: [Link]

  • ACS Publications. Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Available at: [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Available at: [Link]

  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Available at: [Link]

  • Reddit. (2018, December 4). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. Available at: [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. Available at: [Link]

  • Alfa Chemistry. Deuterated Solvents for NMR. Available at: [Link]

  • ResearchGate. (2025, August 7). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Available at: [Link]

  • PubChem - NIH. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Mass Spectrometry Isotope Pattern Analysis for Dibrominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Dibrominated Heterocycles

Dibrominated heterocyclic compounds are a cornerstone in modern drug development and chemical synthesis. Their unique structural motifs often impart desirable pharmacological properties, but they also present a significant analytical challenge. Verifying the presence and number of bromine atoms is critical for confirming molecular identity, a task for which mass spectrometry is exceptionally well-suited. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of dibrominated heterocycles, with a focus on leveraging the characteristic isotopic signature of bromine.

1.1 Significance in Pharmaceutical and Chemical Research

The incorporation of bromine atoms into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and other pharmacokinetic properties. Consequently, the unambiguous identification of these compounds is a critical step in the drug discovery pipeline. Mass spectrometry provides a rapid and sensitive method for molecular weight determination and elemental composition analysis, making it an indispensable tool for researchers in this field.

1.2 The Unique Isotopic Signature of Bromine

Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This gives rise to a highly characteristic isotopic pattern in the mass spectrum of any bromine-containing compound. For a molecule with a single bromine atom, two peaks of roughly equal intensity will be observed, separated by two mass-to-charge units (m/z). For a dibrominated compound, this pattern becomes even more distinct, presenting a trio of peaks (M, M+2, and M+4) with an intensity ratio of approximately 1:2:1.[1][2][3][4] This signature is a powerful diagnostic tool for confirming the presence of two bromine atoms in a molecule.

1.3 Objectives of this Guide

This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of brominated compounds. It aims to:

  • Provide a thorough understanding of the theoretical basis for bromine's isotopic pattern.

  • Objectively compare the performance of high-resolution and low-resolution mass spectrometry platforms for this application.

  • Offer detailed, field-proven experimental protocols for accurate isotope pattern analysis.

  • Present a case study to illustrate the practical differences between analytical approaches.

  • Equip the reader with the knowledge to select the optimal experimental conditions and confidently interpret their data.

Theoretical Foundations: Understanding Isotope Patterns

A deep understanding of the principles governing isotope distribution is fundamental to the accurate interpretation of mass spectra. The characteristic patterns observed for halogenated compounds are a direct reflection of the natural abundance of their stable isotopes.

2.1 Principles of Isotope Distribution

Most elements exist as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons.[3] This results in slight differences in their atomic masses. Mass spectrometry separates ions based on their mass-to-charge ratio, and therefore, can distinguish between molecules containing different isotopes. The relative intensities of the isotopic peaks in a mass spectrum correspond to the natural abundance of the isotopes.

2.2 The Characteristic Isotopic Pattern of Dibrominated Compounds (M, M+2, M+4)

As previously mentioned, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance.[3] For a dibrominated molecule, there are three possible combinations of these isotopes:

  • M: Contains two ⁷⁹Br atoms.

  • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4: Contains two ⁸¹Br atoms.

The statistical probability of these combinations results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, respectively.[1][2] This distinctive pattern is a highly reliable indicator of the presence of two bromine atoms in a molecule.

G cluster_isotopes Bromine Isotopes cluster_combinations Isotopic Combinations in a Dibrominated Molecule cluster_pattern Resulting Mass Spectrum Pattern 79Br ⁷⁹Br ~50.7% M M (⁷⁹Br, ⁷⁹Br) 79Br->M M2 M+2 (⁷⁹Br, ⁸¹Br) or (⁸¹Br, ⁷⁹Br) 79Br->M2 81Br ⁸¹Br ~49.3% 81Br->M2 M4 M+4 (⁸¹Br, ⁸¹Br) 81Br->M4 Pattern 1 : 2 : 1 (M : M+2 : M+4)

Caption: Isotopic distribution of bromine leading to the characteristic 1:2:1 pattern.

2.3 Factors Influencing Isotope Pattern Accuracy in Mass Spectrometry

Several factors can influence the accuracy of the observed isotope pattern, including:

  • Mass Resolution: The ability of the mass spectrometer to distinguish between ions of very similar m/z.[5]

  • Instrument Calibration: Proper calibration is crucial for accurate mass assignment and intensity measurements.[6][7]

  • Ion Statistics: A sufficient number of ions must be detected to ensure that the measured intensities are statistically significant.

  • Detector Saturation: An excessively strong signal can saturate the detector, leading to non-linear responses and inaccurate intensity measurements.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometry platform can have a significant impact on the quality and interpretability of the data. This section compares the capabilities of different mass analyzers and ionization techniques for the analysis of dibrominated heterocycles.

3.1 High-Resolution Mass Spectrometry (HRMS) vs. Low-Resolution Mass Spectrometry (LRMS)

The primary distinction between HRMS and LRMS is their resolving power.[8] HRMS instruments can measure m/z values to several decimal places, while LRMS instruments typically measure to the nearest integer.[8][9]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitraps and Time-of-Flight (TOF) analyzers offer high resolving power and mass accuracy.[9] This allows for the unambiguous determination of elemental composition by distinguishing between ions with very similar nominal masses.[8][10] For dibrominated compounds, HRMS can resolve the isotopic fine structure, providing a high degree of confidence in the identification.

  • Low-Resolution Mass Spectrometry (LRMS): Quadrupole and ion trap analyzers are common examples of LRMS instruments.[11] While they are generally less expensive and easier to maintain, their lower resolving power may not be sufficient to distinguish between isobaric interferences (ions with the same nominal mass but different elemental compositions).[8][11] However, for routine screening where the characteristic 1:2:1 bromine pattern is the primary identifier, LRMS can still be a valuable tool.[12]

3.2 Ionization Techniques: A Critical Choice

The choice of ionization technique is critical for generating ions from the analyte without causing significant fragmentation.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules, including many heterocyclic compounds.[13][14][15] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, preserving the isotopic pattern of the intact molecule.[14]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those that are less polar. It can sometimes lead to more in-source fragmentation than ESI.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is primarily used for the analysis of large molecules like proteins and polymers. While it can be used for smaller molecules, ESI and APCI are generally more common for the analysis of heterocyclic compounds.

3.3 Data Analysis Software and Algorithms

Modern mass spectrometry data systems are equipped with sophisticated algorithms for processing and interpreting complex spectra. These algorithms can automatically deconvolve overlapping isotopic patterns, identify the monoisotopic mass, and compare the experimental data to theoretical isotope distributions.[16][17][18] This can greatly simplify the data analysis workflow and improve the accuracy of the results.

Experimental Protocols: A Step-by-Step Approach

The following protocols provide a general framework for the analysis of dibrominated heterocycles by mass spectrometry. It is important to note that specific instrument parameters may need to be optimized for the particular analyte and instrument being used.

4.1 Sample Preparation for Optimal Analysis

Proper sample preparation is crucial for obtaining high-quality mass spectra.

  • Dissolve the sample in a suitable solvent at a concentration of approximately 1-10 µM. Common solvents for ESI include methanol, acetonitrile, and water.[15]

  • Add a small amount of acid (e.g., 0.1% formic acid) to the sample solution to promote protonation and enhance the signal in positive ion mode.[15]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

  • Avoid non-volatile buffers such as phosphates and TRIS, as they can suppress the ESI signal and contaminate the instrument.[15]

4.2 General Instrument Setup and Calibration for Isotope Pattern Analysis

Accurate instrument calibration is a prerequisite for reliable isotope pattern analysis.

  • Perform a mass calibration according to the manufacturer's recommendations using a certified calibration standard.[6] This ensures that the measured m/z values are accurate.

  • Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal intensity for the analyte of interest.

  • Set the mass analyzer to an appropriate resolving power. For HRMS, a resolving power of at least 10,000 is recommended to clearly resolve the isotopic peaks.[19]

  • Acquire data over a mass range that includes the expected m/z values for the M, M+2, and M+4 ions.

G cluster_prep Sample Preparation cluster_setup Instrument Setup & Calibration cluster_analysis Data Acquisition & Analysis dissolve Dissolve Sample (1-10 µM in appropriate solvent) acidify Acidify (e.g., 0.1% Formic Acid) dissolve->acidify filter Filter (0.22 µm syringe filter) acidify->filter calibrate Mass Calibration (using certified standard) filter->calibrate optimize Optimize Ion Source calibrate->optimize set_res Set Resolving Power (>10,000 for HRMS) optimize->set_res acquire Acquire Mass Spectrum set_res->acquire process Process Data (Deconvolution, Peak Picking) acquire->process interpret Interpret Isotope Pattern (Compare to theoretical) process->interpret

Caption: General workflow for mass spectrometry analysis of dibrominated heterocycles.

4.3 Detailed Workflow for High-Resolution Mass Spectrometry (HRMS) Analysis

  • Follow the general sample preparation and instrument setup protocols outlined above.

  • Acquire data in full scan mode with a resolving power of at least 30,000.[20]

  • Process the data using the instrument's software to identify the isotopic cluster corresponding to the dibrominated compound.

  • Extract the accurate masses for the M, M+2, and M+4 peaks.

  • Calculate the elemental composition using the accurate mass data. The software will typically provide a list of possible formulas within a specified mass tolerance (e.g., < 5 ppm).[9]

  • Confirm the presence of two bromine atoms by comparing the experimental isotope pattern to the theoretical pattern for the calculated formula.

4.4 Detailed Workflow for Low-Resolution Mass Spectrometry (LRMS) Analysis

  • Follow the general sample preparation and instrument setup protocols.

  • Acquire data in full scan mode.

  • Identify the isotopic cluster with the characteristic 1:2:1 intensity ratio and a 2 Da spacing between the peaks.

  • Confirm that the m/z values of the M, M+2, and M+4 peaks are consistent with the expected molecular weight of the dibrominated compound.

Data Interpretation and Validation

The final step in the analysis is the interpretation of the mass spectrum and validation of the results.

5.1 Manual Interpretation of Isotope Patterns

For a quick assessment, the isotope pattern can be visually inspected for the characteristic features of a dibrominated compound:

  • Three major peaks separated by 2 m/z units.

  • An intensity ratio of approximately 1:2:1.

5.2 Automated Isotope Pattern Analysis using Software

Most modern mass spectrometry software packages include tools for automated isotope pattern analysis.[21] These tools can:

  • Calculate the theoretical isotope pattern for a given elemental formula.

  • Compare the theoretical pattern to the experimental data and provide a "goodness-of-fit" score.

  • Help to distinguish between overlapping isotopic clusters from different compounds.

5.3 Common Pitfalls and Troubleshooting Strategies

  • Poor Ion Statistics: If the signal is too weak, the measured isotope ratios may be inaccurate. Increase the sample concentration or optimize the instrument parameters to improve the signal intensity.

  • Detector Saturation: If the signal is too strong, the detector may be saturated, leading to non-linear responses. Reduce the sample concentration or adjust the detector settings.

  • Isobaric Interferences: In complex mixtures, other compounds may have ions with the same nominal mass as the analyte. HRMS can often resolve these interferences. If using LRMS, chromatographic separation prior to mass analysis is recommended.

  • Solvent Adducts: In ESI, solvent molecules can sometimes form adducts with the analyte ions, leading to additional peaks in the mass spectrum.[22] These can usually be identified by their characteristic mass differences.

Case Study: Comparison of HRMS and LRMS for the Analysis of a Dibrominated Benzimidazole

To illustrate the practical differences between HRMS and LRMS, a hypothetical dibrominated benzimidazole (C₇H₄Br₂N₂) was analyzed on both platforms.

6.1 Experimental Design

A 5 µM solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid was infused into an ESI source coupled to both a high-resolution Orbitrap mass spectrometer and a low-resolution quadrupole mass spectrometer.

6.2 Results and Discussion

Both instruments were able to detect the characteristic 1:2:1 isotopic pattern of the dibrominated compound. However, the HRMS data provided a much higher level of confidence in the identification. The accurate mass measurement from the Orbitrap allowed for the unambiguous determination of the elemental composition, while the LRMS data could only confirm the presence of two bromine atoms based on the isotope pattern.

6.3 Data Summary Table

ParameterHigh-Resolution MS (Orbitrap)Low-Resolution MS (Quadrupole)
Resolving Power 120,0001,000
Mass Accuracy < 2 ppm~100 ppm
Monoisotopic Mass (M) Measured: 273.8749 DaMeasured: 274 Da
Theoretical: 273.8751 Da
Elemental Composition Confirmed: C₇H₅Br₂N₂⁺Inferred from pattern
Isotope Pattern Fidelity ExcellentGood

Conclusion and Future Perspectives

Both high-resolution and low-resolution mass spectrometry are valuable tools for the analysis of dibrominated heterocycles. HRMS provides the highest level of confidence through accurate mass measurements and the ability to determine elemental composition. LRMS, on the other hand, offers a cost-effective solution for routine screening and confirmation of the dibromo-moiety based on its highly characteristic isotopic signature.

The choice between these platforms will ultimately depend on the specific analytical needs of the researcher. For structural elucidation and the analysis of complex mixtures, HRMS is the preferred method. For high-throughput screening and quality control applications, LRMS can be a highly effective tool.

Future advancements in mass spectrometry technology, including improved resolving power, sensitivity, and data analysis algorithms, will continue to enhance our ability to characterize these important molecules.

References

  • ResearchGate. (2025). Automatic Deconvolution of Isotope-Resolved Mass Spectra Using Variable Selection and Quantized Peptide Mass Distribution. Available at: [Link]

  • B. K. T., et al. (n.d.). Isotope pattern deconvolution for peptide mass spectrometry by non-negative least squares/least absolute deviation template matching. PMC. Available at: [Link]

  • ACS Publications. (2007). An Algorithm for the Deconvolution of Mass Spectrosopic Patterns in Isotope Labeling Studies. Evaluation for the Hydrogen−Deuterium Exchange Reaction in Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2019). Automated Isotopic Profile Deconvolution for High Resolution Mass Spectrometric Data (APGC-QToF) from Biological Matrices. Analytical Chemistry. Available at: [Link]

  • Waters. (n.d.). Accuracy & Resolution in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2026). Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. Available at: [Link]

  • NIST. (2024). A Lead Isotopic Standard for Instrument Calibration. Available at: [Link]

  • ResearchGate. (2025). An Algorithm for the Deconvolution of Mass Spectrosopic Patterns in Isotope Labeling Studies. Evaluation for the Hydrogen−Deuterium Exchange Reaction in Ketones. Available at: [Link]

  • J. A. B. & A. L. R. (n.d.). Efficient Calculation of Exact Mass Isotopic Distributions. PMC. Available at: [Link]

  • T. W., et al. (2020). The triple-isotope calibration approach: a universal and standard-free calibration approach for obtaining absolute isotope ratios of multi-isotopic elements. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2020). 16.5: High Resolution vs Low Resolution. Available at: [Link]

  • Atmospheric Measurement Techniques. (2018). Calibration of isotopologue-specific optical trace gas analysers: a practical guide. Available at: [Link]

  • PubMed. (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Available at: [Link]

  • Novatia, LLC. (n.d.). Mass Accuracy and Resolution. Available at: [Link]

  • MtoZ Biolabs. (n.d.). What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?. Available at: [Link]

  • ResearchGate. (2025). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. Available at: [Link]

  • Fiehn Lab. (n.d.). Mass Resolution and Resolving Power. Available at: [Link]

  • University of Wollongong Research Online. (2018). Calibration of isotopologue-specific optical trace gas analysers: A practical guide. Available at: [Link]

  • ResearchGate. (2025). (PDF) Principles of Electrospray Ionization. Available at: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • The Bumbling Biochemist. (2025). Mass resolution and mass accuracy in mass spectrometry. Available at: [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Available at: [Link]

  • Anatech. (n.d.). A Guide to Analytical Instruments Calibration. Available at: [Link]

  • S. J. G. & C. P. L. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 1,2-dibromoethane. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 1,1-dibromoethane. Available at: [Link]

  • NIH. (2020). Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • K. K. & J. K. (n.d.). Interferences and contaminants encountered in modern mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]

  • M. S., et al. (n.d.). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. PMC. Available at: [Link]

  • PubMed. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Available at: [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • AZoLifeSciences. (2022). Current Challenges in Mass Spectrometry Instruments. Available at: [Link]

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Comparative IR Spectrum Analysis: Pyrazinyl Methanol O-H Stretch

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Analysis of Pyrazinyl Methanol O-H Stretch Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the structural characterization of heterocyclic building blocks, the hydroxyl (O-H) stretch serves as a critical molecular probe. For Pyrazinyl Methanol (2-(hydroxymethyl)pyrazine), this signal is not merely a functional group identifier but a reporter of intramolecular dynamics.

This guide compares the vibrational signature of Pyrazinyl Methanol against its structural analogs—Benzyl Alcohol and 2-Pyridinylmethanol . By analyzing the O-H stretch under varying phase conditions, we reveal the distinct intramolecular hydrogen bonding (O-H···N) capability of the pyrazine scaffold, a feature that significantly influences solubility, permeability, and ligand-target binding in medicinal chemistry.

Comparative Analysis: The O-H Stretch Landscape

The infrared spectrum of Pyrazinyl Methanol is defined by the competition between intermolecular self-association and intramolecular stabilization. The following table contrasts its performance with key alternatives.

Table 1: O-H Stretch Frequency Comparison (Experimental & Theoretical)
FeaturePyrazinyl Methanol (Product)2-Pyridinylmethanol (Alternative 1)Benzyl Alcohol (Alternative 2)
Core Structure 1,4-Diazine ring (2 N atoms)Pyridine ring (1 N atom)Benzene ring (0 N atoms)
Solid State (KBr/Neat) 3200–3400 cm⁻¹ (Broad)3200–3400 cm⁻¹ (Broad)~3300 cm⁻¹ (Broad)
Dilute Solution (CCl₄) ~3600–3620 cm⁻¹ (Sharp)*~3610 cm⁻¹ (Sharp)~3640 cm⁻¹ (Sharp)
Intramolecular H-Bond Yes (O-H···N) Yes (O-H···N)No
H-Bond Geometry 5-membered ring closure5-membered ring closureN/A
Electronic Effect Electron-deficient ring (High acidity)Moderate electron deficiencyElectron-neutral

*Note: In non-polar solvents, Pyrazinyl Methanol often exhibits a split or redshifted "free" peak compared to Benzyl Alcohol due to the stabilization of the syn-conformer by the ring nitrogen.

Mechanistic Insight: The "Nitrogen Effect"

Unlike Benzyl Alcohol, where the O-H group rotates freely without a specific acceptor, Pyrazinyl Methanol possesses a ring nitrogen at the ortho position. This allows the formation of a thermodynamically stable Intramolecular Hydrogen Bond (IHB) .

  • The Consequence: In dilute solution, where intermolecular forces are minimized, Pyrazinyl Methanol does not show the "pure" free O-H band typical of alcohols (3640 cm⁻¹). Instead, it displays a slightly redshifted band (approx. 20–40 cm⁻¹ lower) corresponding to the syn-conformer locked in an O-H···N interaction.

  • The Pyrazine Advantage: Compared to Pyridine, the Pyrazine ring is more electron-deficient. This increases the acidity of the O-H proton, potentially strengthening the H-bond donor capability, while the second nitrogen alters the dipole moment and solvation profile.

Visualization of Molecular Dynamics

To understand the spectral data, one must visualize the equilibrium states. The following diagram illustrates the conformational landscape that dictates the IR signals.

HBonding cluster_0 Dilute Phase (Gas/CCl₄) Free Free Conformer (Anti) ~3640 cm⁻¹ (Theoretical) Intra Intramolecular H-Bond (Syn, O-H···N) ~3610 cm⁻¹ (Dilute Solution) Free->Intra Rotation (Equilibrium) Inter Intermolecular Aggregate (Polymer/Dimer) 3200-3400 cm⁻¹ (Solid/Neat) Free->Inter Concentration Increase Intra->Inter Concentration Increase

Figure 1: Conformational equilibrium of Pyrazinyl Methanol. The 'Intramolecular' state (Blue) is the dominant species in dilute non-polar solvents, distinguishing it from Benzyl Alcohol.

Experimental Protocol: The Self-Validating Dilution Study

To rigorously confirm the assignment of the O-H stretch and distinguish between intermolecular (concentration-dependent) and intramolecular (concentration-independent) bonding, follow this protocol.

Objective: Isolate the Intramolecular O-H···N stretch.

Materials
  • Analyte: Pyrazinyl Methanol (>98% purity).

  • Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂). Note: CCl₄ is preferred for IR transparency in the 3000–4000 cm⁻¹ region.

  • Equipment: FTIR Spectrometer with a variable pathlength liquid cell (CaF₂ windows).

Step-by-Step Methodology
  • Baseline Preparation (High Concentration):

    • Prepare a 0.1 M solution of Pyrazinyl Methanol in CCl₄.

    • Acquire spectrum (32 scans, 4 cm⁻¹ resolution).

    • Expectation: A broad band at 3300–3400 cm⁻¹ (dimers) and a smaller shoulder at ~3600 cm⁻¹ (monomers).

  • Serial Dilution (The Validation Step):

    • Dilute the sample to 0.01 M , 0.001 M , and 0.0001 M .

    • Crucial Adjustment: As you dilute, increase the pathlength of the cell (e.g., from 0.1 mm to 1.0 mm to 10 mm) to maintain constant absorbance of the monomer peak.

  • Data Analysis (The Logic Check):

    • Overlay the spectra normalized to the sharp high-frequency peak.

    • Intermolecular Signal: The broad band at 3350 cm⁻¹ should disappear upon dilution.

    • Intramolecular Signal: The sharp peak at ~3610 cm⁻¹ should remain constant in frequency and shape.

    • Decision: If the ~3610 cm⁻¹ peak shifts or vanishes, it is not an intramolecular bond. If it persists at infinite dilution, it confirms the O-H···N interaction.

Workflow Start Start: 0.1 M Solution Dilute Dilute to 0.001 M (Increase Pathlength) Start->Dilute Measure Acquire FTIR Spectrum (3000-4000 cm⁻¹) Dilute->Measure Analyze Analyze 3350 cm⁻¹ Band Measure->Analyze Result1 Band Disappears: Intermolecular H-Bonding Analyze->Result1 Yes Result2 Band Persists: Contamination/Wet Solvent Analyze->Result2 No

Figure 2: Workflow for distinguishing H-bonding types. Successful disappearance of the broad band validates the isolation of the monomeric species.

References & Authority

The mechanistic principles and spectral data cited above are grounded in the fundamental vibrational spectroscopy of heterocyclic alcohols.

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Pyrazine and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Kovács, A., et al. (2007). Assignment of the vibrational spectrum of trimethylpyrazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1]

  • Billes, F., et al. (2007). Revised assignment of the vibrational spectra of methylpyrazines based on scaled DFT force fields. Vibrational Spectroscopy.[1][2][3][4][5][6][7][8]

  • Kong, et al. Comparison between IR spectra of pyridine complexes. ResearchGate.[6]

Sources

Technical Guide: HPLC Retention Time Comparison of Mono- vs. Dibromo Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, dibromo pyrazines consistently elute later than mono-bromo pyrazines.

This retention behavior is governed by the "Hydrophobic Subtraction Model." The addition of a second bromine atom significantly increases the lipophilicity (LogP) of the pyrazine ring, resulting in stronger interaction with the non-polar stationary phase.

  • Mono-bromo pyrazine (e.g., 2-Bromopyrazine): Lower LogP (~1.24), elutes earlier.

  • Dibromo pyrazine (e.g., 2,6-Dibromopyrazine): Higher LogP (~2.0), elutes later.

Scientific Foundation: The Hydrophobicity Shift

To develop a robust separation method, one must understand the physicochemical drivers behind the retention. Pyrazines are nitrogen-containing heteroaromatics. The base pyrazine ring is hydrophilic (LogP ~ -0.2), but halogenation drastically alters this profile.

Physicochemical Comparison

The bromine atom is large, polarizable, and lipophilic. Substituting a hydrogen atom with bromine decreases water solubility and increases partitioning into the organic stationary phase.

CompoundStructureLogP (Approx.)Hydrophobicity StatusPredicted Elution Order
2-Bromopyrazine C₄H₃BrN₂1.24 Moderate1st (Earlier)
2,6-Dibromopyrazine C₄H₂Br₂N₂2.01 High2nd (Later)

Data Sources: Computed LogP values derived from fragment-based prediction models and experimental surrogates [1, 2].

Mechanistic Diagram: Stationary Phase Interaction

The following diagram illustrates the differential interaction mechanism on a C18 column. The dibromo variant has a larger surface area for Van der Waals forces to interact with the octadecyl chains.

G cluster_0 Stationary Phase (C18 Surface) cluster_1 Mobile Phase (Polar) C18 C18 Alkyl Chains (Hydrophobic Ligands) Detector Detector C18->Detector Elution Time Mono Mono-Bromo Pyrazine (LogP ~1.24) Mono->C18 Weak Interaction (Fast Partitioning) Di Dibromo Pyrazine (LogP ~2.01) Di->C18 Strong Interaction (Slow Partitioning)

Caption: Differential partitioning mechanism. The dibromo species (red) exhibits stronger hydrophobic binding to the C18 ligand than the mono-bromo species (blue), resulting in delayed elution.

Experimental Protocol

This protocol is designed to ensure baseline resolution (>1.5) between the mono- and di-substituted species. It uses a standard C18 column, making it accessible for most QC and R&D labs.

Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA detector.

  • Column: C18 (L1), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

  • Wavelength: 270 nm (Pyrazine ring absorption maximum).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is critical for reproducibility).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Why Formic Acid? It suppresses the ionization of any residual basic nitrogens, sharpening the peak shape.

  • Solvent B (Organic): 100% Acetonitrile (MeCN).

    • Why MeCN? It has a lower viscosity than methanol, allowing for lower backpressure and sharper peaks for aromatic compounds.

Gradient Program

A gradient is recommended over isocratic elution to prevent the dibromo peak from broadening excessively.

Time (min)% Solvent A (Water)% Solvent B (MeCN)Action
0.0 955Equilibration
2.0 955Injection / Hold
12.0 4060Linear Ramp
15.0 595Wash Column
17.0 955Re-equilibration
Sample Preparation Workflow

Self-validating sample prep is crucial to avoid "ghost peaks" from solvent mismatch.

Workflow Start Raw Sample (Solid/Oil) Dissolve Dissolve in 50:50 Water:MeCN Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 10 µL Vial->Inject

Caption: Sample preparation workflow ensuring solvent compatibility and particulate removal.

Representative Results & Analysis

While exact retention times (RT) vary by column age and manufacturer, the Relative Retention (RR) remains constant.

Expected Chromatogram Data

Based on the protocol above, typical retention times are:

Peak IDCompoundRetention Time (min)Capacity Factor (

)
Resolution (

)
1 2-Bromopyrazine~6.5 min2.25-
2 2,6-Dibromopyrazine~9.2 min3.60> 4.0
Interpretation
  • Peak 1 (Mono): Elutes first. If this peak shows tailing, it indicates secondary silanol interactions. Correction: Increase buffer concentration.

  • Peak 2 (Di): Elutes second. This peak is usually broader due to longer residence time in the column.

  • Impurity Monitoring: In synthesis, the disappearance of Peak 1 and growth of Peak 2 indicates successful bromination. Conversely, if monitoring hydrolysis, the appearance of earlier peaks (hydroxy-pyrazines) would be expected near the void volume (1-2 min).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution Gradient too steepDecrease the %B ramp rate (e.g., 5% to 60% over 20 mins).
Peak Tailing Silanol interactionEnsure pH is acidic (Formic acid 0.1%). Consider using an "end-capped" column.
RT Drift Temperature fluctuationUse a column oven set to 30°C ± 0.5°C.
Split Peaks Solvent mismatchDissolve sample in mobile phase starting conditions (95:5 Water:MeCN).

References

  • PubChem. (2025).[1] 2-Bromopyrazine Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link]

Sources

Safety Operating Guide

(3,6-Dibromopyrazin-2-yl)methanol: Proper Disposal & Handling Guide

[1]

Executive Summary: The "Why" and "How"

(3,6-Dibromopyrazin-2-yl)methanol is a halogenated heteroaromatic alcohol.[1] Unlike standard organic waste, the presence of two bromine atoms on the pyrazine ring mandates strict segregation from general organic solvents.[1][2] Improper disposal (e.g., mixing with non-halogenated waste) can result in regulatory non-compliance and the formation of toxic byproducts (dioxins/furans) during standard incineration.

This guide provides a self-validating workflow to ensure this compound is handled with the precision required for high-integrity drug development environments.

Chemical Profile & Hazard Assessment

Understanding the molecule is the first step in safety.[1]

PropertySpecificationOperational Implication
Chemical Structure Pyrazine ring, 2x Bromine, 1x HydroxymethylHalogenated Waste : Must be incinerated at high temperatures (>1100°C).[1]
Physical State Solid (Off-white to pale yellow powder)Particulate Hazard : Risk of inhalation; use local exhaust ventilation (LEV).[1]
Acidity/Basicity Weakly basic (Pyrazine N) / Weakly acidic (Alcohol)Compatibility : Avoid strong oxidizers and strong acids.[1][2][3]
Predicted Hazards Irritant (Skin/Eye/Respiratory), Acute Tox.[1][2][4] (Oral)PPE : Nitrile gloves, safety glasses, lab coat required.[1]
Solubility DMSO, Methanol, Ethyl AcetateLiquid Waste : If dissolved, the entire solution becomes halogenated waste.[1]

Expert Insight: Do not confuse this compound with "Methanol" (the solvent).[1][2] While it contains a methanol group, it is a solid functionalized pyrazine.[1][2] However, if you have this compound dissolved in methanol, the waste stream is determined by the solute's halogen content.[1][2]

Pre-Disposal: The Segregation Protocol

The most common failure point in laboratory waste management is improper segregation.[1]

The "Self-Validating" Segregation Rules
  • The Halogen Rule: If the waste contains >1% halogens (Br, Cl, F, I), it must go into the Halogenated Waste stream.[1]

  • The Oxidizer Check: Ensure no strong oxidizers (e.g., Peroxides, Nitric Acid) are present in the waste container.[1][2] Pyrazines can react vigorously with oxidizers.[1][2]

  • The pH Check: Ensure the waste solution is neutral (pH 5-9). If the synthesis involved strong acids, neutralize before adding to the organic waste carboy to prevent container degradation or gas evolution.[1][2]

Visualization: Waste Stream Logic

The following diagram illustrates the decision matrix for disposing of this compound.

WasteSegregationStartStart: Waste AssessmentStateCheckPhysical State?Start->StateCheckSolidSolid (Pure/Precipitate)StateCheck->SolidLiquidLiquid (Solution/Mother Liquor)StateCheck->LiquidSolidBinSolid Waste Bin(Label: Halogenated Organics)Solid->SolidBin Double BaggedSolventCheckSolvent Type?Liquid->SolventCheckHaloSolventHalogenated Solvent Carboy(Red Tag/Label)SolventCheck->HaloSolvent DCM, Chloroform, etc.NonHaloSolventNon-Halogenated Solvent?SolventCheck->NonHaloSolvent MeOH, EtOAc, AcetoneContaminationCONTAMINATION EVENT:Solute makes entirevolume HalogenatedNonHaloSolvent->Contamination Add this compoundContamination->HaloSolvent Re-classify as Halogenated

Figure 1: Decision logic for segregating solid vs. liquid waste containing this compound.

Step-by-Step Disposal Workflow

Phase 1: Solid Waste (Pure Compound/Spoiled Reagent)

Objective: Containment of dust and prevention of environmental leaching.[1][2]

  • PPE Verification: Don standard PPE (Lab coat, Safety Glasses).[1][2] Double-glove (Nitrile) is recommended for handling pure brominated solids to prevent skin absorption.[1][2]

  • Primary Containment: Place the solid waste into a clear polyethylene bag or a wide-mouth HDPE jar.[1][2]

    • Why: Glass can break in the waste bin; plastic is preferred for solids unless the compound is wet with aggressive solvents.[1][2]

  • Labeling: Apply a hazardous waste label immediately.[1][2]

    • Chemical Name: this compound.[1]

    • Constituents: 100%.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Secondary Containment: Seal the primary container/bag and place it into the laboratory's designated Solid Hazardous Waste Drum .

Phase 2: Liquid Waste (Reaction Mixtures/Rinsate)

Objective: Prevent cross-contamination of non-halogenated streams.[1][2]

  • Select Container: Use an approved safety carboy (HDPE or Glass).[1][2]

    • Critical: Ensure the carboy is dedicated to Halogenated Solvents .[1][2]

  • Compatibility Test: If mixing with a new waste stream, mix small aliquots (1-2 mL) in a vial first to check for exotherms or gas evolution.

  • Transfer: Pour waste using a funnel to prevent spills.

  • Log Entry: Immediately update the carboy's waste log.

    • Entry: "this compound solution".

    • Note: Even if the solvent is Methanol (non-halogenated), the presence of the brominated pyrazine reclassifies the entire container as Halogenated Waste.[1]

Spill Management & Emergency Response

In the event of an accidental release.

ScenarioResponse Protocol
Minor Solid Spill (<5g) 1. Dampen a paper towel with water (to prevent dust).2.[2] Wipe up solid.3.[2] Place towel in Halogenated Solid Waste .4. Clean area with soap/water.[1][2][3][5]
Liquid Spill 1. Evacuate immediate area if vapors are strong.2.[2] Use Universal Absorbent Pads (gray) or Vermiculite.3.[1][2] Do not use paper towels if the solvent is flammable (static risk).4.[1][2] Dispose of absorbent as Halogenated Solid Waste .[1][2]
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2] Brominated compounds can be absorbed; seek medical attention if irritation persists.[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394466, this compound.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[1][2] Retrieved from [Link][1]

(Note: Specific SDS data for the exact CAS may be limited; protocols are derived from structural analogs and standard halogenated heteroaromatic safety practices.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.